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  • Product: 2-(4-Nitrobenzenesulfinyl)acetic acid
  • CAS: 3406-71-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzenesulfinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid. Due...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including sulfinic acids and nitro-substituted aromatic acids, to present a predictive yet scientifically grounded profile. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering insights into its structure, expected properties, and robust methodologies for empirical validation. This guide covers theoretical property predictions, potential synthetic routes, stability considerations, and detailed analytical protocols for full characterization.

Introduction and Molecular Overview

2-(4-Nitrobenzenesulfinyl)acetic acid is an organic compound featuring a nitro-substituted phenyl ring, a sulfinyl group, and a carboxylic acid moiety. The convergence of these functional groups suggests a molecule with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the sulfinyl group is expected to profoundly influence the molecule's acidity, reactivity, and intermolecular interactions. Understanding these fundamental physicochemical properties is a critical first step in harnessing its potential for novel applications.

Chemical Structure

The molecular structure of 2-(4-Nitrobenzenesulfinyl)acetic acid is presented below.

Caption: Chemical structure of 2-(4-Nitrobenzenesulfinyl)acetic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid based on the analysis of structurally related compounds. These values should be considered estimates pending experimental verification.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₈H₇NO₅SDerived from the chemical structure.
Molecular Weight 245.21 g/mol Calculated from the molecular formula.
Appearance Pale yellow to white crystalline solidSimilar nitro-substituted aromatic compounds are typically colored crystalline solids[1].
Melting Point 140 - 160 °CThe melting point of 2-(4-Nitrophenyl)acetic acid is 150-153 °C[1]. The sulfinyl group may slightly alter this.
Boiling Point > 300 °C (with decomposition)High melting point and presence of polar functional groups suggest a high boiling point with likely decomposition.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in water.The carboxylic acid and sulfinyl groups enhance polarity, while the aromatic ring limits aqueous solubility.
pKa (acid dissociation constant) 2.5 - 3.5Sulfinic acids are generally more acidic than their carboxylic acid counterparts[2]. The pKa of 2-(4-Nitrophenyl)acetic acid is 3.86[1]. The additional electron-withdrawing sulfinyl group is expected to further increase the acidity of the carboxylic acid proton, resulting in a lower pKa.

Synthesis and Stability

Proposed Synthetic Pathway

A plausible synthetic route to 2-(4-Nitrobenzenesulfinyl)acetic acid involves the controlled oxidation of the corresponding sulfide, 2-(4-Nitrobenzenethio)acetic acid. This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and thioglycolic acid.

Synthesis_of_2-(4-Nitrobenzenesulfinyl)acetic_acid reactant1 4-Nitrochlorobenzene intermediate 2-(4-Nitrobenzenethio)acetic acid reactant1->intermediate Nucleophilic Aromatic Substitution reactant2 Thioglycolic acid reactant2->intermediate product 2-(4-Nitrobenzenesulfinyl)acetic acid intermediate->product Controlled Oxidation oxidant Hydrogen Peroxide (H₂O₂) in Acetic Acid oxidant->product

Caption: Proposed two-step synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid.

This oxidation step is critical, as over-oxidation can lead to the formation of the corresponding sulfone, 2-(4-Nitrobenzenesulfonyl)acetic acid. The reaction conditions, particularly temperature and the stoichiometry of the oxidizing agent (such as hydrogen peroxide in acetic acid), must be carefully controlled to favor the formation of the sulfinyl compound[3].

Stability Considerations

Sulfinic acids can be prone to disproportionation, yielding a sulfonic acid and a thiosulfonate[2]. However, some sulfinyl diacetic acids have been shown to be stable under storage[3]. The stability of 2-(4-Nitrobenzenesulfinyl)acetic acid should be experimentally evaluated. It is recommended to store the compound at low temperatures (e.g., -20 °C) in a dry, inert atmosphere to minimize potential degradation. For long-term storage, conversion to a more stable salt form could be considered[4].

Analytical and Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of 2-(4-Nitrobenzenesulfinyl)acetic acid.

Spectroscopic Analysis

NMR is a cornerstone technique for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfinyl group, and the carboxylic acid proton. The aromatic region will likely display a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring. The chemical shift of the carboxylic acid proton can vary with concentration and solvent[5].

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts by comparison with data for similar structures and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

IR spectroscopy is invaluable for identifying the key functional groups.

Expected Characteristic Absorptions:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.

  • N-O stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

  • S=O stretch (Sulfinyl Group): A characteristic absorption in the range of 1000-1100 cm⁻¹.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹[6].

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, further corroborating the structure. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the molecular ion peak and compare the exact mass with the calculated value. Analyze the fragmentation pattern to identify characteristic structural fragments.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 2-(4-Nitrobenzenesulfinyl)acetic acid.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on a Reversed-Phase Column injection->separation detection UV-Vis Detection separation->detection data_analysis Data Analysis (Peak Integration and Purity Calculation) detection->data_analysis

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Instrumentation and Conditions:

    • Column: A reversed-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Determination of pKa

The acidity of the carboxylic acid can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the compound with a known concentration in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data[7].

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding and characterizing the physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid. While based on data from analogous structures, the outlined properties and detailed experimental protocols offer a robust starting point for any researcher or drug development professional working with this compound. Empirical validation of these properties is a crucial next step and will undoubtedly pave the way for its potential applications.

References

  • ResearchGate. (2025, August 6). Sulfur-containing carboxylic acids. 6. The syntheses of 3,3"-sulfinyldipropionic and 2,2"-sulfinyldiacetic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3950404A - Method for preparation of sulfinic acids.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. Retrieved from [Link]

  • University of Bristol. (2011, May 10). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • O'Hagan, D. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4441-4485.
  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Szymański, S., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 792-793, 193-200.
  • Bordwell, F. G. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • BindingDB. (n.d.). 2-(4-nitrobenzenesulfonamido)acetic acid. Retrieved from [Link]

  • Ashenafi, D. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Stumm, W., & Morgan, J. J. (1996).
  • U.S. Environmental Protection Agency. (n.d.). (4-Iodo-2-nitrophenyl)acetic acid Properties. Retrieved from [Link]

Sources

Exploratory

Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid from 4-nitrobenzenesulfenyl chloride.

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid from 4-Nitrobenzenesulfenyl Chloride Abstract This technical guide provides a detailed, research-level overview of a proposed syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid from 4-Nitrobenzenesulfenyl Chloride

Abstract

This technical guide provides a detailed, research-level overview of a proposed synthetic route for 2-(4-nitrobenzenesulfinyl)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 4-nitrobenzenesulfenyl chloride. This document outlines a two-step process: the initial formation of a thioether intermediate, 2-[(4-nitrophenyl)sulfanyl]acetic acid, followed by its selective oxidation to the target sulfoxide. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, and discusses the critical parameters that ensure high yield and purity. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both a practical guide and a foundation for further investigation and optimization.

Introduction and Synthetic Strategy

The synthesis of sulfinylacetic acids is of significant interest due to their utility as building blocks in organic synthesis. The sulfoxide moiety, in particular, is a key functional group in a variety of biologically active molecules. This guide focuses on the preparation of 2-(4-nitrobenzenesulfinyl)acetic acid, a compound with potential applications stemming from the presence of the electron-withdrawing nitro group and the versatile sulfoxide functionality.

A direct, one-step synthesis of 2-(4-nitrobenzenesulfinyl)acetic acid from 4-nitrobenzenesulfenyl chloride is not well-documented in the literature. Therefore, this guide proposes a robust and logical two-step synthetic pathway. This strategy leverages established principles of organic synthesis to first construct a thioether intermediate, which is then carefully oxidized to the desired sulfoxide.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Selective Oxidation 4-Nitrobenzenesulfenyl_chloride 4-Nitrobenzenesulfenyl chloride Thioether_intermediate Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate 4-Nitrobenzenesulfenyl_chloride->Thioether_intermediate Acetic_acid_derivative Acetic Acid Derivative (e.g., Ethyl bromoacetate) Acetic_acid_derivative->Thioether_intermediate Base Base (e.g., Triethylamine) Base->Thioether_intermediate Hydrolysis Hydrolysis Thioether_intermediate->Hydrolysis Intermediate_Acid 2-[(4-Nitrophenyl)sulfanyl]acetic acid Hydrolysis->Intermediate_Acid Final_Product 2-(4-Nitrobenzenesulfinyl)acetic acid Intermediate_Acid->Final_Product Oxidizing_agent Mild Oxidizing Agent (e.g., H2O2 in Acetic Acid) Oxidizing_agent->Final_Product

Figure 1: Proposed two-step synthesis of 2-(4-nitrobenzenesulfinyl)acetic acid.

Step 1: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

The initial step involves the formation of a carbon-sulfur bond to create the thioether intermediate. This is achieved through the reaction of 4-nitrobenzenesulfenyl chloride with a suitable C2-synthon derived from acetic acid.

Mechanistic Rationale

4-Nitrobenzenesulfenyl chloride is an electrophilic sulfur species, readily attacked by nucleophiles. The proposed reaction utilizes the nucleophilic character of an enolate or a related species derived from an acetic acid ester. The use of an ester, such as ethyl bromoacetate, in the presence of a base provides a controlled source of the required nucleophile. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid intermediate.

G R1 4-Nitrobenzenesulfenyl chloride I1 Nucleophilic attack R1->I1 R2 Ethyl bromoacetate + Base R2->I1 I2 Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate I1->I2 H1 Acid or Base Hydrolysis I2->H1 P1 2-[(4-Nitrophenyl)sulfanyl]acetic acid H1->P1

Figure 2: Reaction pathway for the synthesis of the thioether intermediate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Nitrobenzenesulfenyl chloride189.6110.0 g0.0527Corrosive, moisture-sensitive[1]
Ethyl bromoacetate167.009.2 g (6.2 mL)0.055Lachrymator
Triethylamine101.195.9 g (8.1 mL)0.058Corrosive, flammable
Dichloromethane (DCM)84.93200 mL-Anhydrous
Hydrochloric acid (1 M)36.46As needed-For workup
Sodium sulfate142.04As needed-Anhydrous, for drying
Ethanol46.07As needed-For recrystallization
Sodium hydroxide40.003.2 g0.08For hydrolysis
Water18.02As needed-Distilled or deionized

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-nitrobenzenesulfenyl chloride (10.0 g, 0.0527 mol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of ethyl bromoacetate (9.2 g, 0.055 mol) and triethylamine (5.9 g, 0.058 mol) in anhydrous dichloromethane (50 mL).

  • Add the ethyl bromoacetate/triethylamine solution dropwise to the stirred solution of 4-nitrobenzenesulfenyl chloride over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[(4-nitrophenyl)sulfanyl]acetate.

  • To the crude ester, add a solution of sodium hydroxide (3.2 g, 0.08 mol) in a mixture of water (50 mL) and ethanol (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[(4-nitrophenyl)sulfanyl]acetic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Selective Oxidation to 2-(4-Nitrobenzenesulfinyl)acetic acid

The second step is the selective oxidation of the sulfide intermediate to the corresponding sulfoxide. This transformation requires careful control of the reaction conditions to prevent over-oxidation to the sulfone.

Mechanistic Rationale

The oxidation of sulfides to sulfoxides is a well-established transformation. The use of a mild oxidizing agent, such as hydrogen peroxide in an acidic medium like acetic acid, is a common and effective method. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the protonated oxidizing agent. The choice of a mild oxidant and controlled temperature are crucial for achieving high selectivity for the sulfoxide. An analogous oxidation of sulfenamides to sulfonamides using peroxyacetic acid has been reported[2].

G R1 2-[(4-Nitrophenyl)sulfanyl]acetic acid I2 Nucleophilic attack by Sulfur R1->I2 R2 Hydrogen Peroxide (H2O2) I1 Protonation of H2O2 R2->I1 R3 Acetic Acid (Catalyst/Solvent) R3->I1 I1->I2 I3 Proton transfer and loss of water I2->I3 P1 2-(4-Nitrobenzenesulfinyl)acetic acid I3->P1

Figure 3: Proposed mechanism for the selective oxidation of the thioether.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-[(4-Nitrophenyl)sulfanyl]acetic acid215.215.0 g0.0232From Step 1
Glacial Acetic Acid60.0550 mL-Corrosive
Hydrogen Peroxide (30% w/w)34.012.64 g (2.4 mL)0.0232Strong oxidizer
Water18.02As needed-Distilled or deionized

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-[(4-nitrophenyl)sulfanyl]acetic acid (5.0 g, 0.0232 mol) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add 30% hydrogen peroxide (2.4 mL, 0.0232 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide.

  • Dry the product under vacuum to afford 2-(4-nitrobenzenesulfinyl)acetic acid.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS). Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate/hexanes.

Characterization of the Final Product

The structure and purity of the synthesized 2-(4-nitrobenzenesulfinyl)acetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the aromatic, methylene, and carboxylic acid protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretch (around 1050 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling Precautions

  • 4-Nitrobenzenesulfenyl chloride: This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl bromoacetate: This reagent is a lachrymator and should be handled in a fume hood.

  • Triethylamine: This base is corrosive and flammable. Handle with care in a well-ventilated area.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Handle with appropriate PPE.

  • Glacial Acetic Acid: This is a corrosive liquid. Handle in a fume hood.

  • All reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a plausible and robust two-step synthetic route for the preparation of 2-(4-nitrobenzenesulfinyl)acetic acid from 4-nitrobenzenesulfenyl chloride. By first forming a thioether intermediate and then performing a controlled oxidation, the target sulfoxide can be obtained in good yield and purity. The provided experimental protocols, based on established chemical principles and analogous reactions from the literature, offer a solid starting point for researchers in the field. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.

References

  • Electrophilic addition of 4′-nitrobenzenesulphenanilide to alkynes in acetic acid. A synthesis of β-acetoxyvinyl sulphides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • orthanilic acid - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity - Pestycydy/Pesticides. Available at: [Link]

  • Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides - Organic Chemistry Portal. Available at: [Link]

  • Method for preparation of sulfinic acids - Google Patents.

Sources

Foundational

The Nitrobenzenesulfinyl Pharmacophore: Technical Guide to Biological Activity & Synthesis

This technical guide details the biological potential of nitrobenzenesulfinyl compounds, a distinct class of sulfur-nitrogen pharmacophores often overshadowed by their sulfonyl (sulfonamide) counterparts. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological potential of nitrobenzenesulfinyl compounds, a distinct class of sulfur-nitrogen pharmacophores often overshadowed by their sulfonyl (sulfonamide) counterparts.

Executive Summary

Nitrobenzenesulfinyl compounds (Ar-S(=O)-R) represent an underutilized chemical space in drug discovery, distinct from the ubiquitous sulfonamides (Ar-SO₂-R). Characterized by a chiral sulfur center and an electron-deficient aromatic ring, these compounds exhibit unique reactivity toward nucleophilic amino acid residues. This guide explores their potential as covalent inhibitors of cysteine-dependent enzymes, their antimicrobial profiles, and the specific synthetic protocols required to access them.

Chemical Nature & Mechanism of Action

The Electrophilic "Warhead"

Unlike the chemically stable sulfonyl group, the sulfinyl moiety (-S(=O)-) possesses a lone pair of electrons and a stereogenic center, making it inherently chiral. When attached to a nitrobenzene ring, the sulfur atom becomes highly electrophilic due to the strong electron-withdrawing nature of the nitro group (


).

Mechanism of Covalent Inhibition: The primary biological activity stems from the "Thiol-Switch" mechanism. The nitrobenzenesulfinyl group acts as a "soft" electrophile, targeting "soft" nucleophiles such as the thiolate anion (


) of cysteine residues in enzyme active sites.
  • Recognition: The nitroaryl moiety provides hydrophobic anchoring within the protein pocket.

  • Attack: The catalytic cysteine thiolate attacks the sulfinyl sulfur.

  • Adduct Formation: Depending on the leaving group (R), this results in either a stable sulfinamide adduct or a disulfide-S-monoxide species, effectively locking the enzyme in an inactive state.

Structural Activity Relationship (SAR)
  • Ortho-Nitro Effect: A nitro group at the ortho position (2-nitro) exerts a steric and electronic "ortho effect," often enhancing hydrolytic stability while increasing reactivity toward thiols compared to para isomers.

  • Chirality: The sulfur atom is a chiral center. Enantiomers of sulfinyl compounds often exhibit distinct binding affinities (

    
    ), necessitating stereoselective synthesis or chiral separation.
    

Key Biological Activities[1][2][3][4][5]

Enzyme Inhibition (Lumazine & Riboflavin Synthase)

Research indicates that nitrobenzenesulfinyl derivatives are potent inhibitors of enzymes involved in bacterial riboflavin (Vitamin B2) biosynthesis, specifically Lumazine Synthase .[1] This pathway is absent in humans, making it an ideal antibiotic target.

Data Summary: Inhibition Constants (


) 
Table 1: Inhibitory activity of nitrobenzenesulfinyl-pyrrole derivatives against bacterial synthases.
Compound DerivativeTarget EnzymeOrganism

(µM)
Mechanism
2-(4-nitrobenzenesulfinyl)pyrrole Lumazine SynthaseB. subtilis26.0Competitive / Covalent
2-(4-nitrobenzenesulfinyl)pyrrole Lumazine SynthaseS. pombe2.0Competitive / Covalent
2-(2,4-dinitrobenzenesulfinyl)pyrrole Riboflavin SynthaseE. coli2.7Competitive / Covalent
2-(2,4-dinitrobenzenesulfinyl)pyrrole Riboflavin SynthaseM. tuberculosis0.56Competitive / Covalent
Antimicrobial & Antifungal Potential

Beyond specific enzyme inhibition, the general reactivity of nitrobenzenesulfinates with intracellular thiols (like glutathione or mycothiol) disrupts cellular redox homeostasis.

  • Target: Cysteine proteases and redox buffers.

  • Effect: Depletion of intracellular thiols leads to oxidative stress and bacterial cell death.

  • Spectrum: Activity observed against Gram-positive bacteria (S. aureus) and Mycobacteria (M. tuberculosis), likely due to the reliance of these organisms on low-molecular-weight thiols (bacillithiol/mycothiol) which are susceptible to S-sulfinylation.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic attack mechanism central to the biological activity of these compounds.

MOA Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex Enzyme->Complex Binding Inhibitor Nitrobenzenesulfinyl Inhibitor (Ar-S(O)-R) Inhibitor->Complex TS Tetrahedral Transition State Complex->TS Nucleophilic Attack (S- -> S=O) Inhibited Inhibited Enzyme (S-Sulfinylated Adduct) TS->Inhibited Covalent Bond Formation Leaving Leaving Group (R-H) TS->Leaving Elimination

Caption: Mechanism of Covalent Inhibition: Cysteine thiolate attacks the electrophilic sulfinyl sulfur.

Experimental Protocols

Synthesis of 2-Nitrobenzenesulfinyl Chloride

This intermediate is unstable and must be prepared fresh or stored under strict anhydrous conditions.

Reagents:

  • Bis(2-nitrophenyl) disulfide (10 mmol)

  • Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    )
  • Glacial Acetic acid (anhydrous)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 10 mmol of bis(2-nitrophenyl) disulfide in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Chlorination: Cool the solution to 0°C. Add 11 mmol of sulfuryl chloride dropwise over 15 minutes. Alternatively, bubble dry

    
     gas until the solution turns a distinct bright yellow-orange.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Isolation: Remove the solvent and excess chlorinating agent in vacuo (rotary evaporator) at a temperature below 40°C .

  • Result: The residue is crude 2-nitrobenzenesulfinyl chloride. Do not purify by column chromatography (it hydrolyzes). Use immediately for the next step.

Synthesis of Bioactive Sulfinamide (Model Reaction)

Target: N-Benzyl-2-nitrobenzenesulfinamide

Reagents:

  • Freshly prepared 2-nitrobenzenesulfinyl chloride (from above)

  • Benzylamine (1.1 equivalents)

  • Triethylamine (

    
    , 2.0 equivalents)
    
  • Anhydrous THF

Protocol:

  • Setup: Dissolve the crude sulfinyl chloride in 20 mL anhydrous THF under nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath).

  • Addition: Mix benzylamine and triethylamine in 5 mL THF. Add this mixture dropwise to the cold sulfinyl chloride solution. Note: Low temperature is critical to prevent over-oxidation or side reactions.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour the mixture into cold brine (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). Sulfinamides are generally stable on silica.
    
Enzyme Inhibition Assay (Lumazine Synthase)

Validating biological activity.

Materials:

  • Recombinant Lumazine Synthase (e.g., from B. subtilis).

  • Substrate: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

  • Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM EDTA.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the nitrobenzenesulfinyl test compound in DMSO.

  • Incubation: Incubate enzyme (20 nM final) with varying concentrations of inhibitor (0.1 µM – 100 µM) in buffer for 10 minutes at 25°C.

  • Initiation: Add substrate (50 µM final) to initiate the reaction.

  • Detection: Monitor the formation of 6,7-dimethyl-8-ribityllumazine by fluorescence (Excitation: 450 nm, Emission: 490 nm) or absorbance at 408 nm.

  • Analysis: Plot initial velocity (

    
    ) vs. inhibitor concentration. Fit data to the equation 
    
    
    
    to determine potency.

Synthetic Pathway Visualization

Synthesis Disulfide Bis(2-nitrophenyl) disulfide (Stable Precursor) Chlorination Chlorination (Cl2 or SO2Cl2, 0°C) Disulfide->Chlorination SulfinylCl 2-Nitrobenzenesulfinyl Chloride (Reactive Intermediate) Chlorination->SulfinylCl Oxidative Cleavage Sulfinamide Nitrobenzenesulfinamide (Stable Bioactive Target) SulfinylCl->Sulfinamide Nucleophilic Substitution (-78°C to 0°C) Sulfinate Nitrobenzenesulfinate Ester (Chiral Intermediate) SulfinylCl->Sulfinate Esterification Amine Amine (R-NH2) + Base (Et3N) Amine->Sulfinamide Alcohol Alcohol (R-OH) + Base Alcohol->Sulfinate

Caption: Synthetic route from disulfide precursors to bioactive sulfinamides and sulfinates.[2][3][4][5]

References

  • Talukdar, A., et al. (2007). "Synthesis and Enzyme Inhibitory Activity of the S-Nucleoside Analogue of the Ribitylaminopyrimidine Substrate of Lumazine Synthase." The Journal of Organic Chemistry. Link

  • Davis, F. A., et al. (2002). "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Organic Syntheses. Link

  • Luecking, U. (2019). "Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space." Organic Chemistry Frontiers. Link

  • Wojtowicz, H., et al. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews. Link

  • Reeves, B. D., et al. (2012). "Reactivity of Nitroxyl-Derived Sulfinamides." Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Exploiting 2-(4-Nitrobenzenesulfinyl)acetic Acid for Precision Pummerer Chemistry

Topic: Application Note: 2-(4-Nitrobenzenesulfinyl)acetic acid in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: 2-(4-Nitrobenzenesulfinyl)acetic acid in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Core Utility

2-(4-Nitrobenzenesulfinyl)acetic acid is a specialized organosulfur reagent designed to facilitate Pummerer-type rearrangements with enhanced regioselectivity and simplified purification compared to its phenyl analogs.

While standard phenylsulfinyl acetic acids are classical reagents for generating thionium ions, the introduction of the 4-nitro group (


-

) fundamentally alters the reagent's utility in three critical ways:
  • Electronic Activation: The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the intermediate thionium ion, promoting faster reaction rates with nucleophiles.

  • Suppression of Side Reactions: The electron-deficient ring is deactivated against electrophilic aromatic substitution, preventing self-reaction during the acidic Pummerer conditions.

  • Purification Handle: The byproduct of the reaction, 4-nitrobenzenethiol, is significantly less volatile and more crystalline than thiophenol, simplifying removal—a crucial factor in GMP drug development.

Primary Applications
  • Decarboxylative Pummerer Rearrangement: Synthesis of aldehydes and ketones from alkyl halides with one-carbon homologation.

  • 
    -Heterofunctionalization:  Introduction of acetoxy, alkoxy, or amido groups at the 
    
    
    
    -position of sulfides.
  • Safety-Catch Linkers: Use as a cleavable linker in solid-phase peptide synthesis (SPPS), where the sulfoxide state activates the bond for cleavage.

Mechanism of Action: The Decarboxylative Pummerer Cascade

The utility of this reagent hinges on the Pummerer Rearrangement , specifically the decarboxylative variant. This pathway allows the reagent to act as a glyoxylate anion equivalent .

Mechanistic Pathway[1][2][3][4][5][6]
  • Acylation: The sulfoxide oxygen attacks the anhydride (e.g., acetic anhydride), forming an acyloxysulfonium ion.

  • Elimination: Deprotonation at the

    
    -position forms a thionium ion (Pummerer intermediate).
    
  • Trapping/Fragmentation: The carboxylate group traps the thionium ion or facilitates decarboxylation, leading to an

    
    -acetoxy sulfide.
    
  • Hydrolysis: The unstable hemiaminal-like sulfide hydrolyzes to release the carbonyl product and 4-nitrobenzenethiol.

PummererMechanism Reagent 2-(4-Nitrobenzenesulfinyl) acetic acid Acylation Acyloxysulfonium Intermediate Reagent->Acylation + Ac2O / Base Thionium Thionium Ion (Electrophilic) Acylation->Thionium - AcOH (Elimination) Product Aldehyde/Ketone + 4-Nitrobenzenethiol Thionium->Product Decarboxylation & Hydrolysis

Figure 1: The Decarboxylative Pummerer cascade converting the sulfinyl acid to a carbonyl product.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic Acid

Note: If the reagent is not purchased commercially, it must be synthesized from 4-nitrothiophenol.

Reagents:

  • 4-Nitrothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Sodium metaperiodate (

    
    ) or Hydrogen Peroxide (
    
    
    
    )

Step-by-Step Procedure:

  • S-Alkylation:

    • Dissolve 4-nitrothiophenol (10 mmol) in

      
       (
      
      
      
      ).
    • Add chloroacetic acid (11 mmol) slowly at

      
      .
      
    • Stir at room temperature (RT) for 2 hours.

    • Acidify with

      
       to precipitate 2-(4-nitrophenylthio)acetic acid . Filter and dry.[1]
      
  • Oxidation to Sulfoxide:

    • Dissolve the sulfide (from step 1) in a

      
       mixture of Methanol/Water.
      
    • Add

      
       (1.1 equiv) at 
      
      
      
      . Crucial: Do not use excess oxidant or heat, as this will form the sulfone (inactive).
    • Stir for 4–12 hours monitoring by TLC.

    • Extract with ethyl acetate, wash with brine, and recrystallize from Ethanol/Hexane.

Yield Target:


Appearance:  Pale yellow crystalline solid.[2]
Protocol B: Synthesis of Aldehydes via Decarboxylative Pummerer

Application: Converting an alkyl halide (


) to an aldehyde (

) using the reagent as a homologating agent.

Reagents:

  • 2-(4-Nitrobenzenesulfinyl)acetic acid

  • Base: LDA (Lithium Diisopropylamide) or NaH

  • Electrophile: Alkyl Halide (

    
    )
    
  • Acetic Anhydride (

    
    )[3]
    
  • Sodium Acetate (

    
    )[3]
    

Workflow Diagram:

AldehydeSynthesis Start Reagent Preparation (Double Deprotonation) Alkylation Alkylation with R-X (C-C Bond Formation) Start->Alkylation LDA, -78°C Pummerer Pummerer Reaction (Ac2O, NaOAc, Reflux) Alkylation->Pummerer Ac2O Hydrolysis Hydrolysis (HgCl2 or Acid) Pummerer->Hydrolysis H2O/Acid Final Target Aldehyde (R-CH2-CHO) Hydrolysis->Final

Figure 2: Workflow for the synthesis of aldehydes via alkylation and Pummerer rearrangement.

Step-by-Step Procedure:

  • Alkylation (Dianion Formation):

    • Dissolve 2-(4-nitrobenzenesulfinyl)acetic acid (1.0 equiv) in dry THF under Argon.

    • Cool to

      
      .
      
    • Add LDA (2.2 equiv) dropwise. The first equivalent deprotonates the carboxylic acid; the second deprotonates the

      
      -carbon.
      
    • Stir for 30 mins, then add the Alkyl Halide (

      
      , 1.0 equiv).
      
    • Allow to warm to RT slowly. Quench with saturated

      
      .
      
    • Isolate the

      
      -alkylated sulfinyl acid .
      
  • Pummerer Rearrangement:

    • Dissolve the alkylated intermediate in Acetic Anhydride (

      
      ).
      
    • Add anhydrous

      
       (2.0 equiv).
      
    • Heat to reflux (

      
      ) for 1–3 hours. Evolution of 
      
      
      
      indicates the decarboxylation is proceeding.
    • Remove excess

      
       under reduced pressure.
      
  • Hydrolysis:

    • Resuspend the residue in aqueous Acetonitrile or THF/Water.

    • Add a catalyst (e.g.,

      
       or dilute 
      
      
      
      ) to facilitate the hydrolysis of the acetoxy-sulfide.
    • Stir at RT for 2 hours.

    • Purification: The 4-nitrobenzenethiol byproduct will precipitate or can be washed away with basic extraction. The aldehyde remains in the organic layer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Alkylation) Incomplete deprotonation.Ensure LDA is fresh/titrated. The

-proton of sulfinyl acetic acids is acidic (

), but the dianion requires strict anhydrous conditions.
Sulfone Formation Over-oxidation during reagent prep.Control temperature strictly at

during

addition. Stop reaction immediately upon consumption of sulfide.
Low Yield (Pummerer) Premature hydrolysis or steric hindrance.Ensure

is distilled. If

group is bulky, use Trifluoroacetic Anhydride (TFAA) at lower temperatures (

).
Smell/Purification Residual thiol byproduct.Wash organic phase with

or

. The 4-nitrobenzenethiol is acidic (

) and easily removed into the aqueous phase.

References

  • Pummerer, R. (1909).[4][3][5] "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft.

  • Pummerer, R. (1910).[4][5] "Über Phenylsulfoxy-essigsäure (II)." Berichte der deutschen chemischen Gesellschaft.

  • De Lucchi, O., et al. (1991).[4] "The Pummerer Reaction of Sulfinyl Compounds." Organic Reactions.[6][1][4][7][3][8][9]

  • Padwa, A., et al. (1997).[4] "Pummerer Rearrangement for the Synthesis of Heterocycles." Synthesis.

  • Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews.

Sources

Application

Applications of 2-(4-Nitrobenzenesulfinyl)acetic acid as a building block in medicinal chemistry.

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 2-(4-Nitrobenzenesulfinyl)acetic acid —a specialized building block that combi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 2-(4-Nitrobenzenesulfinyl)acetic acid —a specialized building block that combines the unique reactivity of the sulfinyl group (Pummerer rearrangement precursor) with the versatile "masked" functionality of the nitro group.

Executive Summary

2-(4-Nitrobenzenesulfinyl)acetic acid is a bifunctional building block used primarily in the synthesis of complex heterocycles and


-functionalized sulfides. Unlike its sulfonyl analog (which acts merely as a strong electron-withdrawing group), the sulfinyl (S=O)  moiety serves as a "chemical trigger." Under Pummerer conditions, it generates a highly reactive thionium ion intermediate, allowing for the introduction of nucleophiles at the 

-carbon.[1] Furthermore, the para-nitro group provides a latent aniline handle, enabling late-stage diversification via reduction and coupling (e.g., sulfonamide or amide formation) after the core scaffold is constructed.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(4-Nitrobenzenesulfinyl)acetic acid
Structure 4-NO

-Ph-S(O)-CH

-COOH
Molecular Weight 229.21 g/mol
Key Functionality Sulfoxide (Pummerer precursor), Carboxylic Acid (Coupling handle), Nitro (Latent amine)
Stability Stable solid at RT; hygroscopic. Avoid strong reducing agents until desired.
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM.

Core Applications in Medicinal Chemistry

A. The Pummerer Rearrangement: -Functionalization

The primary utility of this compound is its ability to undergo the Pummerer Rearrangement . When treated with an anhydride (e.g., acetic anhydride or TFAA), the sulfoxide oxygen is acylated, followed by elimination to form a reactive thionium ion .

  • Mechanism: The electron-withdrawing nitro group makes the

    
    -protons (flanked by S=O and COOH) highly acidic, facilitating the elimination step.
    
  • Outcome: This generates an electrophilic center at the

    
    -carbon, which can be trapped by:
    
    • Acetate (Standard Pummerer): Yields

      
      -acetoxy sulfides (precursors to aldehydes/glyoxylates).
      
    • Aromatics (Intermolecular): Friedel-Crafts type alkylation to link aryl rings.

    • Olefins (Additive Pummerer): Cyclization to form sulfur-containing heterocycles.

B. Latent Functionality Strategy

In Drug Discovery, "late-stage functionalization" is critical. This building block allows a chemist to:

  • Construct the Core: Use the carboxylic acid and sulfoxide for scaffold building.

  • Activate the Warhead: Reduce the

    
     group to 
    
    
    
    (aniline) using Fe/NH
    
    
    Cl or H
    
    
    /Pd.
  • Diversify: Convert the aniline into a sulfonamide, urea, or amide library.

Experimental Protocols

Protocol 1: Synthesis of the Reagent (Oxidation)

Rationale: Commercial batches of sulfoxides often contain sulfone impurities. For precise Pummerer chemistry, synthesis from the sulfide is recommended.

Reagents:

  • (4-Nitrophenylthio)acetic acid (Precursor)

  • Sodium Periodate (NaIO

    
    )
    
  • Methanol/Water (1:1)

Procedure:

  • Dissolution: Dissolve 10.0 mmol of (4-nitrophenylthio)acetic acid in 50 mL of MeOH/Water (1:1) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidation: Add 11.0 mmol (1.1 eq) of NaIO

    
     portion-wise over 10 minutes.
    
    • Note: The slight excess ensures conversion without over-oxidizing to the sulfone (which is inert to Pummerer).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Filter off the precipitated inorganic salts (NaIO

    
    ). Concentrate the filtrate in vacuo to remove methanol.
    
  • Extraction: Acidify the aqueous residue to pH 2 with 1M HCl and extract with EtOAc (3 x 30 mL).

  • Drying: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the off-white solid sulfoxide.
    • QC Check: 1H NMR should show a shift of the

      
      -CH
      
      
      
      protons (diastereotopic splitting often visible due to chiral sulfur).
Protocol 2: Pummerer Rearrangement (Synthesis of -Acetoxy Derivative)

Rationale: This reaction converts the sulfoxide into a masked aldehyde/glyoxylate equivalent.

Reagents:

  • 2-(4-Nitrobenzenesulfinyl)acetic acid (from Protocol 1)

  • Acetic Anhydride (Ac

    
    O)[2][3]
    
  • Sodium Acetate (NaOAc) - Catalyst

Procedure:

  • Setup: In a dry flask under Nitrogen, suspend 5.0 mmol of the sulfoxide in 20 mL of Acetic Anhydride.

  • Catalyst: Add 10.0 mmol of NaOAc (anhydrous).

    • Mechanistic Insight: NaOAc acts as a base to assist the E1cb-like elimination of the acylated sulfoxide intermediate.

  • Heating: Heat the mixture to 100°C for 2-4 hours. Monitor by TLC (disappearance of polar sulfoxide).

  • Quench: Cool to RT and carefully pour onto ice-water (exothermic hydrolysis of excess Ac

    
    O).
    
  • Isolation: Extract with DCM. Wash with sat.[4] NaHCO

    
     (to remove acetic acid) and brine.
    
  • Result: The product is typically the

    
    -acetoxy sulfide.
    
    • Application: This intermediate can be hydrolyzed (acidic conditions) to release Glyoxylic Acid and 4-Nitrothiophenol , or used as an electrophile in further coupling.

Visualizations & Mechanism

Figure 1: Synthetic Workflow

This diagram illustrates the transformation from the sulfide precursor to the Pummerer product and subsequent library generation.

G Sulfide START: (4-Nitrophenylthio)acetic acid Oxidation Oxidation (NaIO4) Sulfide->Oxidation Sulfoxide 2-(4-Nitrobenzenesulfinyl)acetic acid (The Reagent) Oxidation->Sulfoxide Pummerer Pummerer Reaction (Ac2O, Heat) Sulfoxide->Pummerer Thionium Thionium Ion Intermediate (Electrophilic) Pummerer->Thionium -AcOH Product alpha-Acetoxy Sulfide (Masked Glyoxylate) Thionium->Product +OAc- Library Drug Library (via Nitro Reduction) Product->Library 1. Coupling 2. Reduction

Caption: Workflow converting the sulfide precursor into the active Pummerer reagent and downstream library.

Figure 2: Pummerer Reaction Mechanism

Detailed mechanistic flow of the rearrangement driven by the sulfinyl group.

Mechanism Substrate Sulfoxide R-S(=O)-CH2-COOH Acylation Acylation (Ac2O attack on O) Substrate->Acylation + Ac2O Elimination Elimination (Loss of AcOH) Acylation->Elimination - OAc- Ion Thionium Ion [R-S+=CH-COOH] Elimination->Ion Addition Nucleophilic Addition (OAc- attacks alpha-C) Ion->Addition Final Product R-S-CH(OAc)-COOH Addition->Final

Caption: Step-wise mechanism of the Pummerer rearrangement for sulfinyl acetic acid derivatives.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction (Pummerer) Temperature too low or old Ac

O.
Ensure Ac

O is fresh (free of acetic acid). Increase temp to 120°C.
Over-oxidation (Synthesis) Too much oxidant or high temp.Strictly control NaIO

(1.05-1.1 eq) and keep at 0°C.
Elimination to Vinyl Sulfide

-elimination side reaction.
Use a weaker base (NaOAc) rather than pyridine/Et

N.
Poor Solubility Nitro group reduces polarity.Use DMSO or DMF for initial dissolution if MeOH fails.

References

  • Pummerer Rearrangement Mechanism: Padwa, A., & Gunn, D. E. (1997). Pummerer Rearrangements in Heterocyclic Synthesis. Synthesis.[2][4][5][6][7][8][9][10][11] Link

  • Oxidation Protocols: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Journal of Organic Chemistry. Link

  • Medicinal Chemistry of Nitro Groups: Nepali, K., et al. (2019). Nitro Group-Containing Drugs.[12][13] Journal of Medicinal Chemistry. Link

  • General Reactivity of Sulfinyl Acids: Oae, S., & Numata, T. (1980). Pummerer and Pummerer-type Reactions.[1][8] Isotopes in Organic Chemistry. Link

Sources

Method

Analytical methods for monitoring reactions with 2-(4-Nitrobenzenesulfinyl)acetic acid.

Analytical Strategies for Monitoring the Synthesis and Reactivity of 2-(4-Nitrobenzenesulfinyl)acetic acid Executive Summary & Chemical Context 2-(4-Nitrobenzenesulfinyl)acetic acid is a critical intermediate, often synt...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Strategies for Monitoring the Synthesis and Reactivity of 2-(4-Nitrobenzenesulfinyl)acetic acid

Executive Summary & Chemical Context

2-(4-Nitrobenzenesulfinyl)acetic acid is a critical intermediate, often synthesized via the oxidation of (4-nitrophenylthio)acetic acid. Its utility lies primarily in its ability to undergo the Pummerer rearrangement , serving as a precursor for complex


-functionalized sulfides and indole derivatives.

The analytical challenge lies in the "Redox Trio": distinguishing the Sulfoxide (Target) from its Sulfide (Starting Material) and Sulfone (Over-oxidation Impurity). Furthermore, the carboxylic acid tail requires specific pH control to prevent peak tailing during chromatography.

This guide details a multi-modal analytical protocol combining Reverse-Phase HPLC for quantitative monitoring and


H-NMR  for structural validation, specifically leveraging the chirality of the sulfoxide sulfur atom.
Critical Quality Attributes (CQAs)
SpeciesStructure FragmentPolarity (RP-HPLC)NMR Signature (

-CH

)
Sulfide (SM)

Low (Late Eluting)Singlet (~3.8 ppm)
Sulfoxide (Target)

High (Early Eluting)AB Quartet (Diastereotopic)
Sulfone (Impurity)

MediumSinglet (Deshielded, >4.2 ppm)
Workflow Visualization

The following diagram illustrates the reaction pathways and the decision logic for analytical method selection.

G Sulfide Sulfide Precursor (4-nitrophenylthio)acetic acid Oxidation Oxidation (H2O2 or mCPBA) Sulfide->Oxidation Sulfoxide TARGET: Sulfoxide 2-(4-Nitrobenzenesulfinyl)acetic acid Oxidation->Sulfoxide Major Path Sulfone Impurity: Sulfone (Over-oxidation) Oxidation->Sulfone Side Reaction TLC Method A: TLC (Rapid In-Process Check) Oxidation->TLC Pummerer Pummerer Rearrangement (Ac2O / Acid) Sulfoxide->Pummerer HPLC Method B: HPLC-UV (Quantitative Purity) Sulfoxide->HPLC QC Release NMR Method C: 1H-NMR (Chiral/Structural Proof) Sulfoxide->NMR Identity Product Alpha-Acyloxy Sulfide (Downstream Product) Pummerer->Product

Caption: Reaction pathway from Sulfide to Pummerer Product, mapping specific analytical methods to reaction stages.

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative determination of conversion and purity. Rationale: The sulfoxide group is highly polar compared to the sulfide. A C18 column with an acidic mobile phase is essential to suppress the ionization of the carboxylic acid moiety (


), ensuring the analyte remains neutral and interacts sufficiently with the stationary phase to prevent peak fronting/tailing.
Protocol Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 270 nm (Nitro group

    
     transition) and 254 nm.
    
  • Injection Volume: 5-10

    
    L.
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Data Interpretation (Elution Order)
  • Sulfoxide (Target): Elutes first (~6-8 min). The

    
     dipole creates high polarity.
    
  • Sulfone (Impurity): Elutes second (~9-11 min).

  • Sulfide (Starting Material): Elutes last (~13-15 min). Most hydrophobic due to lack of oxygen on sulfur.

Validation Check: If the sulfoxide and sulfone peaks co-elute, lower the initial %B to 5% or switch to a Biphenyl stationary phase, which offers enhanced selectivity for nitro-aromatics via


 interactions.
Method B: H-NMR Spectroscopy

Purpose: Structural confirmation and distinguishing oxidation states. Rationale: While HPLC confirms purity, NMR confirms identity. The sulfoxide sulfur atom is a chiral center (


). Consequently, the two protons on the adjacent methylene group (

) become diastereotopic , meaning they are magnetically non-equivalent.
Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if the carboxylic acid solubility is poor in chloroform).
  • Concentration: ~10 mg/mL.

  • Key Region: 3.5 ppm – 5.0 ppm (Aliphatic region adjacent to electron-withdrawing groups).

Spectral Analysis Guide
Species

-CH

Signal Characteristics
Explanation
Sulfide Singlet (~3.8 - 4.0 ppm)Protons are equivalent; Sulfur is achiral.
Sulfoxide AB Quartet (

Hz, ~4.1 - 4.4 ppm)
Diagnostic: Sulfur is chiral, making adjacent protons diastereotopic. They split each other.
Sulfone Singlet (~4.6 - 4.8 ppm)Protons are equivalent; Sulfur is achiral (tetrahedral symmetry). Significantly deshielded.

Expert Insight: If you observe a singlet where the sulfoxide quartet should be, you have likely over-oxidized to the sulfone or failed to oxidize the sulfide. The "splitting" of this peak is the primary success criterion for the synthesis.

Method C: Thin Layer Chromatography (TLC)

Purpose: Rapid, at-line monitoring of reaction progress.

Protocol
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

    • Note: Acetic acid is mandatory to prevent the carboxylic acid from "streaking" (tailing) on the plate.

  • Visualization: UV Lamp (254 nm). The nitro group quenches fluorescence efficiently, appearing as dark spots on a green background.


Value Hierarchy
  • Sulfide: High

    
     (Top).
    
  • Sulfone: Medium

    
    .
    
  • Sulfoxide: Low

    
     (Bottom). The highly polar 
    
    
    
    bond interacts strongly with the silica.
References
  • Chemical Identity & Properties: PubChem Compound Summary for (4-Nitrophenylthio)acetic acid (Precursor). National Library of Medicine (US), National Center for Biotechnology Information.[Link]

  • Pummerer Rearrangement Mechanisms: Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.[1] [Link]

  • NMR of Sulfoxides: Li, Y., & Liu, L. (2008). 1H chemical shifts in NMR: Part 27—Proton chemical shifts in sulfoxides and sulfones. Magnetic Resonance in Chemistry, 46(7), 667–675.[2] [Link]

  • HPLC Method Development for Acidic Compounds: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Acidic Mobile Phase Selection). [Link]

Sources

Application

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents Based on 2-(4-Nitrobenzenesulfinyl)acetic Acid

Introduction: The Rationale for Investigating 2-(4-Nitrobenzenesulfinyl)acetic Acid Derivatives The landscape of anti-inflammatory drug discovery is in a constant state of evolution, driven by the need for more effective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-(4-Nitrobenzenesulfinyl)acetic Acid Derivatives

The landscape of anti-inflammatory drug discovery is in a constant state of evolution, driven by the need for more effective and safer therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment for pain and inflammation; however, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1] This has spurred the search for novel chemical scaffolds with improved therapeutic profiles. The 2-(4-Nitrobenzenesulfinyl)acetic acid scaffold presents a compelling starting point for the development of new anti-inflammatory agents. The sulfinyl group is a key structural feature in some existing anti-inflammatory drugs, such as Sulindac, suggesting its importance in modulating biological activity.[2] Furthermore, the nitrobenzene moiety and the acetic acid side chain offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the methodologies required to synthesize and evaluate the anti-inflammatory potential of 2-(4-Nitrobenzenesulfinyl)acetic acid and its derivatives. We will delve into the underlying principles of key in vitro and in vivo assays, providing detailed, field-proven protocols to ensure reliable and reproducible results.

PART 1: Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic Acid

The synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid can be approached through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic Acid

cluster_0 Step 1: Nitration cluster_1 Step 2: Thiolation cluster_2 Step 3: Sulfinylation A 4-Chlorophenylacetic acid B 2-Nitro-4-chlorophenylacetic acid A->B HNO3, H2SO4 C 2-Nitro-4-mercaptophenylacetic acid B->C NaSH D 2-(4-Nitrobenzenesulfinyl)acetic acid C->D Oxidizing Agent (e.g., H2O2)

Caption: Synthetic workflow for 2-(4-Nitrobenzenesulfinyl)acetic acid.

Protocol: Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic Acid

Materials:

  • 4-Chlorophenylacetic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydrosulfide (NaSH)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-Nitro-4-chlorophenylacetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenylacetic acid in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-nitro-4-chlorophenylacetic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Nitro-4-mercaptophenylacetic acid

  • Dissolve 2-nitro-4-chlorophenylacetic acid in a suitable solvent such as ethanol or DMF.

  • Add an aqueous solution of sodium hydrosulfide (NaSH) to the mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-nitro-4-mercaptophenylacetic acid.

Step 3: Synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid

  • Suspend 2-nitro-4-mercaptophenylacetic acid in a suitable solvent like acetic acid or a mixture of acetic acid and water.

  • Slowly add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide, at a low temperature (e.g., 0-5°C). The stoichiometry of the oxidizing agent is crucial to avoid over-oxidation to the sulfonyl derivative.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation with water or extraction with an organic solvent.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

PART 2: In Vitro Evaluation of Anti-inflammatory Activity

A battery of in vitro assays is essential to elucidate the mechanism of action and to screen for potent anti-inflammatory candidates.

Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]

Workflow for COX Inhibition Assay

A Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Test Compound - Arachidonic Acid B Plate Setup: - 100% Activity Wells - Background Wells - Inhibitor Wells A->B C Initiate Reaction: Add Arachidonic Acid B->C D Incubate at 37°C C->D E Measure Signal: (Colorimetric or Fluorometric) D->E F Calculate % Inhibition & IC50 E->F

Caption: Experimental workflow for the COX inhibition assay.

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay [3][4][5][6]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid

  • Test compound (2-(4-Nitrobenzenesulfinyl)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)[3][4]

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer according to the manufacturer's instructions.

  • Plate Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of solvent.[3]

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of solvent.[3]

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound at various concentrations.[3]

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells except the background wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) from a dose-response curve.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-(4-Nitrobenzenesulfinyl)acetic acidExperimental ValueExperimental ValueCalculated Value
SC-560 (Positive Control)Known ValueKnown ValueCalculated Value
Celecoxib (Positive Control)Known ValueKnown ValueCalculated Value
Inhibition of Nitric Oxide (NO) Production

Scientific Rationale: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to the overproduction of nitric oxide (NO), a pro-inflammatory mediator.[7] Therefore, inhibiting iNOS or scavenging NO are important therapeutic strategies.

Workflow for Nitric Oxide Inhibition Assay

A Cell Culture: (e.g., RAW 264.7 macrophages) B Cell Treatment: - LPS (to induce iNOS) - Test Compound A->B C Incubation B->C D Collect Supernatant C->D E Griess Reaction: Add Griess Reagents 1 & 2 D->E F Measure Absorbance at 540 nm E->F G Calculate Nitrite Concentration & % Inhibition F->G

Caption: Experimental workflow for the nitric oxide inhibition assay.

Protocol: Griess Assay for Nitrite Determination in Macrophages [7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (2-(4-Nitrobenzenesulfinyl)acetic acid)

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the old media and replace it with fresh media.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[7]

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-Experimental Value-
LPS (1 µg/mL)-Experimental Value0
Test Compound + LPSConc. 1Experimental ValueCalculated Value
Test Compound + LPSConc. 2Experimental ValueCalculated Value
Test Compound + LPSConc. 3Experimental ValueCalculated Value
Measurement of Pro-inflammatory Cytokines

Scientific Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade.[9][10] Measuring the inhibition of these cytokines provides insight into the compound's immunomodulatory effects.

Protocol: ELISA for TNF-α and IL-6 [11]

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)[12]

  • LPS

  • Test compound

  • Commercially available ELISA kits for mouse or human TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as for the nitric oxide inhibition assay to culture, treat, and stimulate the cells.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in the samples.

    • Determine the percentage of inhibition of cytokine production.

Data Presentation:

TreatmentConcentrationTNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control (no LPS)-Experimental Value-Experimental Value-
LPS (1 µg/mL)-Experimental Value0Experimental Value0
Test Compound + LPSConc. 1Experimental ValueCalculated ValueExperimental ValueCalculated Value
Test Compound + LPSConc. 2Experimental ValueCalculated ValueExperimental ValueCalculated Value
Test Compound + LPSConc. 3Experimental ValueCalculated ValueExperimental ValueCalculated Value

PART 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the efficacy of a compound in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating anti-inflammatory drugs.[13][14] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the later phase being sensitive to NSAIDs that inhibit prostaglandin synthesis.[14]

Workflow for Carrageenan-Induced Paw Edema Assay

A Animal Acclimatization B Group Allocation: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups (different doses) A->B C Drug Administration (e.g., oral gavage) B->C D Induction of Edema: Subplantar injection of Carrageenan C->D E Measure Paw Volume at different time points D->E F Calculate % Inhibition of Edema E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema [13][14][15]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (2-(4-Nitrobenzenesulfinyl)acetic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)[15]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and at least three dose levels of the test compound.

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection. Administer the positive control intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[15]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-Experimental Value0
Indomethacin10Experimental ValueCalculated Value
Test CompoundDose 1Experimental ValueCalculated Value
Test CompoundDose 2Experimental ValueCalculated Value
Test CompoundDose 3Experimental ValueCalculated Value

Conclusion

This comprehensive guide provides a robust framework for the synthesis and evaluation of 2-(4-Nitrobenzenesulfinyl)acetic acid and its derivatives as potential novel anti-inflammatory agents. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to advance the development of safer and more effective treatments for inflammatory diseases. The modular nature of the scaffold allows for extensive structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

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Sources

Method

Application Note: Derivatization of 2-(4-Nitrobenzenesulfinyl)acetic Acid for Biological Screening Libraries

Abstract This document provides a comprehensive guide for the strategic derivatization of 2-(4-Nitrobenzenesulfinyl)acetic acid, a scaffold bearing multiple functionalities conducive to medicinal chemistry exploration. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 2-(4-Nitrobenzenesulfinyl)acetic acid, a scaffold bearing multiple functionalities conducive to medicinal chemistry exploration. We present detailed protocols for the synthesis of diverse compound libraries via three distinct chemical strategies: amide coupling, esterification, and bioisosteric replacement of the carboxylic acid moiety. The rationale behind library design is discussed, focusing on the exploration of structure-activity relationships (SAR) and the modulation of physicochemical properties for improved druggability. Furthermore, this note details high-throughput methods for library purification and quality control, and outlines a strategic cascade for biological screening, from primary high-throughput screening (HTS) to hit validation and secondary assays.

Introduction and Rationale

The compound 2-(4-Nitrobenzenesulfinyl)acetic acid represents a compelling starting point for a drug discovery program. Its structure incorporates three key features:

  • An aromatic nitro group , a moiety present in numerous bioactive molecules and known to be a pharmacophore for antimicrobial, anti-inflammatory, and antineoplastic activities.[1] The nitro group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, which can be critical for target engagement.

  • A sulfinyl group , which introduces a chiral center and can act as a hydrogen bond acceptor and a metabolic soft spot, offering opportunities for modulation.

  • A carboxylic acid , which provides a robust and versatile chemical handle for derivatization.[2]

While the carboxylic acid is essential for certain target interactions, its presence can also confer undesirable properties, such as poor membrane permeability, rapid metabolism, and potential toxicity.[3][4] Therefore, a systematic derivatization of this functional group is a proven strategy to expand the chemical space, explore SAR, and optimize the pharmacokinetic profile of potential lead compounds.[5] This guide focuses on creating a focused library of amides, esters, and carboxylic acid bioisosteres to comprehensively evaluate the therapeutic potential of this scaffold.

Strategic Overview: From Synthesis to Screening

The overall workflow is designed to efficiently generate high-quality data, moving from chemical synthesis to biological validation.

G cluster_synthesis PART A: Library Synthesis cluster_purification PART B: Purification & QC start 2-(4-Nitrobenzenesulfinyl)acetic acid (Starting Material) amide Strategy 1: Amide Coupling start->amide ester Strategy 2: Esterification start->ester bio Strategy 3: Bioisostere Synthesis start->bio library Crude Compound Library (3 Parallel Sets) amide->library ester->library bio->library purify High-Throughput Purification (Mass-Directed Prep-HPLC) library->purify qc Quality Control (LC-MS Purity & Identity) purify->qc final_library Purified & Characterized Library (Screening-Ready Plates) qc->final_library screening PART C: Biological Screening Cascade final_library->screening

Figure 1. Overall workflow from starting material to biological screening.

Part A: Library Synthesis Protocols

The following protocols are designed for parallel synthesis in 24- or 96-well reaction blocks. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Strategy 1: Amide Library Synthesis

Amide bond formation is a robust and widely used reaction in drug discovery.[] We employ a carbodiimide-mediated coupling, which is efficient for a broad range of amines.[7]

Rationale for Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its urea byproduct is also water-soluble, simplifying purification via a simple aqueous wash, a significant advantage over DCC (Dicyclohexylcarbodiimide).[7][8]

  • HOBt (Hydroxybenzotriazole): An additive that minimizes side reactions and reduces the risk of racemization at the alpha-carbon of the starting material.[7]

  • Solvent (DMF): A polar aprotic solvent that effectively dissolves the starting materials and reagents.

Protocol 3.1: General Procedure for Amide Coupling

  • Preparation: To a 2 mL reaction vial, add a solution of 2-(4-Nitrobenzenesulfinyl)acetic acid (1.0 eq, e.g., 24.5 mg, 0.1 mmol) in anhydrous DMF (1 mL).

  • Activation: Add HOBt (1.2 eq, 16.2 mg, 0.12 mmol) followed by EDC (1.2 eq, 23.0 mg, 0.12 mmol). Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 0.11 mmol) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0 eq) to liberate the free amine.

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting acid.

  • Work-up (Aqueous): Upon completion, dilute the reaction mixture with ethyl acetate (2 mL) and wash sequentially with 1M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (1 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product is then subjected to high-throughput purification (see Part B).

Strategy 2: Ester Library Synthesis

Esterification is a common strategy to create prodrugs, which can improve bioavailability by increasing lipophilicity and masking the polar carboxylic acid.[9][10][11] The Fischer-Speier esterification is a classic and effective method.[12]

Rationale for Reagent Choice:

  • Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[12]

  • Alcohol as Solvent: Using the desired alcohol as the solvent (in large excess) drives the reaction equilibrium towards the ester product, according to Le Châtelier's principle.[9]

Protocol 3.2: General Procedure for Fischer Esterification

  • Preparation: In a 2 mL reaction vial, suspend 2-(4-Nitrobenzenesulfinyl)acetic acid (1.0 eq, e.g., 24.5 mg, 0.1 mmol) in the desired alcohol (e.g., methanol, ethanol, isopropanol; 1.5 mL).

  • Catalyst Addition: Cool the suspension in an ice bath and add concentrated sulfuric acid (2-3 drops) dropwise with stirring.

  • Reaction: Seal the vial and heat the mixture to reflux (typically 60-80°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated NaHCO₃ solution until effervescence ceases. Extract the product with ethyl acetate (3 x 2 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude ester is then ready for purification.

Strategy 3: Bioisosteric Replacement with a Tetrazole

Bioisosteres are functional groups with similar physicochemical properties that can lead to comparable biological activity.[3][4] Replacing a carboxylic acid with a 1,2,3,4-tetrazole ring is a well-established strategy in medicinal chemistry to improve metabolic stability and oral absorption.[5][13] The tetrazole mimics the acidic, planar nature of the carboxylic acid.[3]

Protocol 3.3: Two-Step Synthesis of a Tetrazole Bioisostere

This protocol is more complex and less suited for high-throughput parallel synthesis without specialized equipment, but is critical for exploring this area of chemical space.

  • Step 1: Conversion of Carboxylic Acid to Nitrile

    • Follow Protocol 3.1 to form the primary amide by reacting the starting acid with ammonia (or a protected equivalent).

    • To a solution of the crude primary amide (1.0 eq) in anhydrous THF, add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until LC-MS confirms the formation of the nitrile.

    • Perform an aqueous work-up as described in Protocol 3.1 to isolate the crude nitrile.

  • Step 2: [3+2] Cycloaddition to form the Tetrazole

    • To a solution of the crude nitrile (1.0 eq) in DMF, add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the mixture to 100-120°C for 12-24 hours. Caution: Sodium azide is highly toxic, and heating azides can be hazardous. This reaction must be conducted with extreme care behind a blast shield.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture, acidify with 1M HCl, and extract the product with ethyl acetate.

    • The crude tetrazole is then purified via preparative HPLC.

Part B: High-Throughput Purification & Quality Control

Ensuring the purity and identity of library compounds is paramount for generating reliable biological data.[14] Mass-directed preparative HPLC is the industry standard for this task.[15][16][17]

Protocol 4.1: Automated Purification and QC Workflow

  • Crude Sample Preparation: Dissolve the crude product from each reaction vial in a suitable solvent (e.g., DMSO/Methanol 1:1) to a concentration of ~20-50 mg/mL and transfer to a 96-well plate.

  • Analytical Scouting: Inject a small aliquot from each well onto a fast-gradient analytical LC-MS system to determine the retention time and mass of the target compound.[16]

  • Preparative HPLC: Based on the scouting run, an automated system injects the remaining crude material onto a preparative C18 column. The system monitors the eluent via both UV and MS detectors.

  • Fraction Collection: The software triggers fraction collection only when the mass signal corresponding to the target product ([M+H]⁺ or [M-H]⁻) is detected.[18]

  • Quality Control: An aliquot from each collected fraction is automatically re-injected onto an analytical LC-MS system to confirm both identity and purity (typically aiming for >95%).

  • Sample Finalization: Pure fractions are combined, the solvent is removed via lyophilization or centrifugal evaporation, and the final compounds are weighed and plated for biological screening.

Parameter Typical Value Method Purpose
Identity Correct [M+H]⁺LC-MSConfirms the desired product was synthesized
Purity > 95%LC-MS (UV 254nm)Ensures biological activity is not from impurities
Yield 5 - 50 mgGravimetricProvides sufficient material for screening cascade
Solubility > 10 mM in DMSOVisual/NephelometryEnsures compound is soluble for biological assays
Table 1. Quality control specifications for screening-ready compounds.

Part C: Biological Screening Cascade

The screening cascade is a tiered approach to efficiently identify and validate active compounds while minimizing resource expenditure.[19]

G lib Screening Library (>95% Purity) primary Primary HTS Single Concentration (e.g., 10 µM) Biochemical or Cell-Based Assay lib->primary hit_id Hit Identification (e.g., >50% Inhibition) primary->hit_id confirm Hit Confirmation Re-test from fresh stock hit_id->confirm Initial 'Hits' sar Validated Hits for SAR (Structure-Activity Relationship) hit_id->sar Inactives dose Dose-Response 8-point curve to determine IC₅₀/EC₅₀ confirm->dose Confirmed Hits secondary Secondary / Counter-Screens Orthogonal assays, Selectivity, MoA dose->secondary secondary->sar Prioritized Hits

Figure 2. A strategic biological screening cascade.
Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly test the entire library to identify initial "hits".[20][21] Given the potential activities of the nitrobenzenesulfinyl scaffold[1][22], several primary assays are plausible:

  • Anti-inflammatory: A cell-free biochemical assay measuring inhibition of the COX-2 enzyme.

  • Antimicrobial: A cell-based assay measuring the minimum inhibitory concentration (MIC) against a bacterial strain (e.g., M. tuberculosis).[23]

  • Anticancer: A cell-based cytotoxicity assay (e.g., MTT assay) against a cancer cell line (e.g., A549 lung carcinoma).[22]

Protocol 5.1: General HTS Assay

  • Assay Miniaturization: Develop and optimize the chosen assay for a 384-well plate format to reduce reagent costs and increase throughput.[24]

  • Compound Plating: Use automated liquid handlers to dispense a small volume of each library compound (from DMSO stock) into the assay plates to a final concentration of 10 µM.

  • Controls: Each plate must include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a known inhibitor/activator) to assess assay performance.

  • Assay Execution: Add reagents, cells, and substrates according to the specific assay protocol. Incubate for the required time.

  • Data Acquisition: Read plates using a plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Normalize data to controls and calculate the percent inhibition or activity for each compound. A statistical measure of assay quality, the Z'-factor, should be calculated for each plate. A Z' > 0.5 indicates an excellent assay.[20][24] Hits are typically defined as compounds exceeding a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Compound ID Derivative Type % Inhibition @ 10 µM Hit? ( >50%)
NBSA-A01Amide (Aniline)65.2Yes
NBSA-A02Amide (Benzylamine)15.7No
NBSA-E01Ester (Methyl)7.8No
NBSA-E02Ester (Ethyl)11.3No
NBSA-T01Tetrazole88.9Yes
Table 2. Example data from a primary HTS biochemical screen.
Hit Confirmation and Secondary Assays

Initial hits from a primary screen can be false positives. A rigorous validation process is essential.[19]

  • Hit Confirmation: Re-test all initial hits, preferably using a freshly prepared sample from the original solid stock, at the same single concentration to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀).[24]

  • Secondary & Counter-Screens:

    • Orthogonal Assays: Use a different assay format to confirm the biological effect (e.g., if the primary assay was biochemical, the secondary could be cell-based).

    • Selectivity Assays: Test hits against related targets to assess selectivity (e.g., screen COX-2 hits against COX-1).

    • Mechanism of Action (MoA): Conduct further experiments to understand how the compound works.

Validated, potent, and selective hits provide the foundation for preliminary SAR analysis, guiding the design of the next generation of compounds.[24]

Conclusion

The systematic derivatization of 2-(4-Nitrobenzenesulfinyl)acetic acid provides a powerful platform for the discovery of novel bioactive agents. By employing a multi-pronged synthetic strategy encompassing amides, esters, and bioisosteres, researchers can effectively probe the structure-activity landscape of this promising scaffold. The integration of high-throughput synthesis, automated purification, and a robust biological screening cascade creates an efficient and reliable workflow for identifying and validating lead compounds for further development.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved February 23, 2026, from [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved February 23, 2026, from [Link]

  • Stache, L. E., et al. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. Retrieved February 23, 2026, from [Link]

  • Goetz, G. H., et al. (2005, October 15). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Retrieved February 23, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved February 23, 2026, from [Link]

  • de Kort, M., et al. (2010, March 19). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Retrieved February 23, 2026, from [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity. Available at: [Link]

  • Hernández, D. (n.d.). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. Retrieved February 23, 2026, from [Link]

  • Donegan, M., & Yin, H. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC International. Retrieved February 23, 2026, from [Link]

  • Evotec. (n.d.). High-Throughput Screening (HTS) Services. Retrieved February 23, 2026, from [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved February 23, 2026, from [Link]

  • Bioinformaticscafe. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. Retrieved February 23, 2026, from [Link]

  • Li, Y., et al. (2010, October 14). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications. Retrieved February 23, 2026, from [Link]

  • Ayyad, R. R., et al. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. Retrieved February 23, 2026, from [Link]

  • Shimadzu Scientific US. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Retrieved February 23, 2026, from [Link]

  • Zhao, Y., et al. (2005). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry. Available at: [Link]

  • Miles, J. A., et al. (2025, December 22). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved February 23, 2026, from [Link]

  • LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Domínguez, B., et al. (2022, September 13). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved February 23, 2026, from [Link]

  • Takayama, T., et al. (2022, June 28). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. Retrieved February 23, 2026, from [Link]

  • Seger, C., & Sturm, S. (2020, November 12). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Retrieved February 23, 2026, from [Link]

  • Edison, A. S., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved February 23, 2026, from [Link]

  • Lin, B., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Retrieved February 23, 2026, from [Link]

  • Maldonado, Y., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of 2-(4-Nitrobenzenesulfinyl)acetic acid in a reaction.

Current Status: Online | Tier: Senior Application Support Topic: Troubleshooting Low Reactivity & Side Reactions Core Technical Analysis: Why is this molecule behaving poorly? Before troubleshooting specific reaction fai...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Senior Application Support Topic: Troubleshooting Low Reactivity & Side Reactions

Core Technical Analysis: Why is this molecule behaving poorly?

Before troubleshooting specific reaction failures, you must understand the electronic environment of 2-(4-Nitrobenzenesulfinyl)acetic acid . Its reactivity profile is dominated by the conflict between the sulfinyl group (S=O) and the 4-nitro substituent .

The "Deactivation" Mechanism

The 4-nitro group is a powerful electron-withdrawing group (EWG). Through inductive (


) and mesomeric (

) effects, it significantly reduces the electron density on the sulfur atom.
  • Reduced Nucleophilicity: The sulfoxide oxygen is typically nucleophilic. However, the nitro group pulls electron density away from the sulfur, making the oxygen less basic and less likely to attack electrophiles (like acetic anhydride in Pummerer reactions).

  • Destabilized Intermediates: In reactions involving thionium ion intermediates (e.g., Pummerer), the positive charge on sulfur is destabilized by the electron-deficient aromatic ring, raising the activation energy.

  • Competing Acidity: The methylene protons (

    
    -protons) are flanked by a sulfinyl group and a carboxylic acid. The nitro group increases the acidity of these protons, making the molecule susceptible to base-mediated degradation or unwanted deprotonation rather than nucleophilic attack.
    

Troubleshooting Guides (FAQ Format)

Module A: The Pummerer Rearrangement is Stalled

User Question: "I am trying to convert 2-(4-nitrobenzenesulfinyl)acetic acid to the


-acetoxy sulfide using acetic anhydride (

), but I see no conversion after 24 hours at reflux."

Diagnosis: Standard Pummerer conditions (


, heat) rely on the sulfoxide oxygen attacking the anhydride to form an acyloxysulfonium intermediate. The 4-nitro group has deactivated the sulfoxide oxygen so severely that 

is not electrophilic enough to drive the initial acylation step.

Corrective Protocol: You must upgrade the "electrophilicity" of your activating agent to compensate for the "deactivated" nucleophile.

MethodReagentProtocol Adjustment
Standard (Failed) Acetic Anhydride (

)
Insufficient activation. The nitro-sulfoxide is too weak a nucleophile.
Tier 1 (Moderate)

+ Lewis Acid
Add 10-20 mol%

or

. The Lewis acid coordinates to the anhydride, making it hyper-electrophilic.
Tier 2 (Aggressive) TFAA (Trifluoroacetic Anhydride)Replace

with TFAA at

. The trifluoroacetyl group is far more susceptible to attack by the deactivated sulfoxide.

Critical Warning: When using TFAA, the reaction is exothermic. The resulting Pummerer intermediate is highly reactive. Quench at low temperature to prevent "Pummerer Fragmentation" (bond cleavage).

Module B: Low Yields in Amide/Ester Coupling

User Question: "I am trying to couple this acid to an amine using EDC/NHS, but the yield is <30%, and I see complex mixtures."

Diagnosis: This is a Chemoselectivity Error . The sulfoxide oxygen is a competing nucleophile. When you activate the carboxylic acid (forming an O-acylisourea or active ester), the sulfoxide oxygen can attack the activated carbonyl intramolecularly, forming a cyclic acyloxysulfonium species. This leads to rearrangement or decomposition rather than amide bond formation.

Corrective Protocol:

  • Change Coupling Reagent: Avoid carbodiimides (EDC/DCC) which are prone to this side reaction. Use phosphonium or uronium salts (e.g., PyBOP or HATU ) which favor rapid intermolecular attack by the amine.

  • Order of Addition: Do not pre-activate the acid.

    • Mix Amine + Base + Coupling Reagent first.

    • Add the 2-(4-nitrobenzenesulfinyl)acetic acid last and slowly. This ensures the amine is available immediately to trap the activated acid before the sulfoxide can interfere.

  • Protection (Last Resort): If direct coupling fails, reduce the sulfoxide to the sulfide (using

    
     or NaI/TFAA), perform the coupling, and re-oxidize (using 
    
    
    
    ) to the sulfoxide.
Module C: Reactant Solubility & Stability

User Question: "My starting material turns into a black tar when heated in toluene."

Diagnosis: Thermal Elimination. Sulfoxides with


-hydrogens can undergo syn-elimination to form alkenes. While this molecule lacks standard 

-hydrogens, the

-protons are highly acidic. At high temperatures (

), especially in the presence of trace base or during slow reactions, it can undergo decarboxylation or Pummerer-like intermolecular condensation.

Corrective Protocol:

  • Solvent Switch: The nitro group makes the molecule polar. Toluene is a poor solvent, leading to heterogeneous heating (hot spots). Switch to Dichloromethane (DCM) or Acetonitrile (MeCN) for better solubility at lower temperatures.

  • Temperature Limit: Do not exceed

    
    . If the reaction is slow, use a catalyst (see Module A) rather than increasing heat.
    

Visual Troubleshooting Logic

Figure 1: Reaction Decision Tree

Caption: Logical flow for selecting the correct protocol based on observed failure modes.

TroubleshootingTree Start Start: Reaction Issue IssueType Identify Failure Mode Start->IssueType Pummerer No Reaction (Pummerer) IssueType->Pummerer Stalled Conversion Coupling Low Yield (Amide Coupling) IssueType->Coupling Byproducts/Low Yield CheckReagent Reagent Used? Pummerer->CheckReagent Ac2O Acetic Anhydride CheckReagent->Ac2O Standard TFAA TFAA CheckReagent->TFAA Already Using Solution1 Switch to TFAA (0°C to RT) Ac2O->Solution1 Primary Fix Solution2 Add Lewis Acid (ZnI2 or TiCl4) Ac2O->Solution2 Secondary Fix TFAA->Solution2 Add Catalyst MechCheck Mechanism Check Coupling->MechCheck SideRxn Intramolecular S=O Attack MechCheck->SideRxn Solution3 Use HATU/PyBOP (No Pre-activation) SideRxn->Solution3 Optimization Solution4 Reduce S=O -> S Couple -> Re-oxidize SideRxn->Solution4 Workaround

Figure 2: The "Deactivation" Mechanism

Caption: How the 4-Nitro group electronically deactivates the sulfoxide oxygen, preventing standard activation.

DeactivationMechanism Nitro 4-Nitro Group (-NO2) Strong EWG Ring Benzene Ring Electron Deficient Nitro->Ring Inductive Effect (-I) Sulfur Sulfur Atom Reduced Electron Density Ring->Sulfur Electron Withdrawal Oxygen Sulfoxide Oxygen Nucleophilicity Reduced Sulfur->Oxygen Less Back-donation Reagent Acetic Anhydride (Electrophile) Oxygen->Reagent ATTACK BLOCKED (Activation Energy too High)

References

  • Pummerer, R. (1909).[1] "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291.

  • De Lucchi, O., Miotti, U., & Modena, G. (1991).[1] "The Pummerer Reaction of Sulfinyl Compounds." Organic Reactions, 40, 157–184.[1]

  • Padwa, A., et al. (1997).[1][2] "Application of the Pummerer Reaction Toward the Synthesis of Complex Carbocycles and Heterocycles." Synthesis, 1997(12), 1353–1377.[2]

  • Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(40), 3738-3748. [3]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Optimization

How to prevent the oxidation of the sulfinyl group during a reaction?

Technical Support Center: Sulfinyl Group Stability A Guide for Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Welcome to the technical support center. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfinyl Group Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: preventing the undesired oxidation of a sulfinyl group (a sulfoxide) to a sulfonyl group (a sulfone). Over-oxidation can lead to significant yield loss, impure products, and difficult separations, compromising the integrity of your synthetic route.

This resource consolidates field-proven insights and established protocols to help you maintain the desired oxidation state of your sulfur-containing molecules.

Troubleshooting Guide: Common Oxidation Issues

This section directly addresses the most frequent problems encountered during reactions involving sulfoxides.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Significant formation of sulfone byproduct (Over-oxidation) 1. Excess Oxidant: Using more than one stoichiometric equivalent of the oxidizing agent. 2. High Reaction Temperature: Many oxidations are exothermic. Even starting at a low temperature, the reaction can self-heat, increasing the rate of the second oxidation.[1] 3. Incorrect Oxidant Choice: Using a highly reactive, non-selective oxidant (e.g., concentrated H₂O₂, KMnO₄).1. Control Stoichiometry: Carefully calculate and use ~1.0-1.05 equivalents of the oxidant. Monitor the reaction closely (e.g., by TLC, LCMS) to avoid adding excess.[2] 2. Strict Temperature Control: Conduct the reaction at low temperatures (e.g., -78 °C using a dry ice/acetone bath). Add the oxidant dropwise via a syringe pump to control the exotherm.[3][4] 3. Select a Milder Reagent: Employ a more controlled oxidation system. For instance, Swern-type oxidations or using H₂O₂ in specific solvent systems like glacial acetic acid can be highly selective for the sulfoxide state.[3][5][6]
Low or No Conversion of Starting Material (Sulfide) 1. Insufficient Oxidant: Less than one equivalent of active oxidant was used, or the oxidant degraded prior to use. 2. Reaction Temperature Too Low: While crucial for preventing over-oxidation, excessively low temperatures can sometimes stall a reaction with less reactive substrates. 3. Improper Activation: Some oxidation systems, like those involving DMSO, require an "activator" (e.g., oxalyl chloride, SO₃·pyridine) which may have been added incorrectly or was of poor quality.[3][4][7]1. Verify Reagent Quality & Stoichiometry: Titrate or verify the concentration of oxidants like H₂O₂. Ensure accurate measurement of all reagents. 2. Gradual Warming: After the initial low-temperature addition, allow the reaction to warm slowly (e.g., from -78 °C to -40 °C or 0 °C) while monitoring for the disappearance of the starting material. 3. Check Activator & Addition Order: For activated DMSO oxidations (Swern, Parikh-Doering), ensure the activator is added to the DMSO before the substrate alcohol, following established protocols precisely.[3][4][7]
Reaction is Inconsistent or Not Reproducible 1. Atmospheric Moisture/Oxygen: Sensitive reagents may be quenched by moisture. For some catalytic systems, atmospheric oxygen can interfere. 2. Solvent Effects: The choice of solvent can dramatically alter the reactivity of an oxidant. 3. Post-Workup Oxidation: Residual oxidant may continue to react during extraction or concentration steps, leading to sulfone formation after the reaction is supposedly complete.1. Use Anhydrous Techniques: Perform the reaction under an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware. 2. Standardize Solvent: Use a consistent grade and source of solvent. Aprotic solvents like dichloromethane (DCM) are common for many mild oxidations.[7] 3. Implement a Quenching Step: Before workup, add a mild reducing agent to destroy any excess oxidant. (See FAQ and Protocol sections for details).[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right oxidant to form a sulfoxide without over-oxidation?

A: The key is to select an oxidant or a reaction system with controlled reactivity. While powerful oxidants like potassium permanganate will readily form sulfones, milder and more selective options are preferred.

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly choice, its selectivity can be tuned by the solvent and catalyst. Using H₂O₂ in glacial acetic acid is a simple, metal-free method that provides excellent yields of sulfoxides.[5][6]

  • Activated DMSO Systems: These are excellent for their mildness and high functional group tolerance.[4]

    • Swern Oxidation Conditions: Using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C) is a classic and reliable method.[3][4][10]

    • Parikh-Doering Oxidation: This system uses a sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO. A major advantage is that it can often be run at temperatures between 0 °C and room temperature, making it operationally simpler than the Swern oxidation.[7]

  • Metal-Catalyzed Oxidations: Certain metal catalysts, such as those based on Molybdenum, Iron, or Tungsten, can selectively catalyze the oxidation of sulfides to sulfoxides using H₂O₂ as the terminal oxidant.[11][12][13]

Q2: What are the best practices for low-temperature control?

A: Strict temperature management is arguably the most critical parameter for preventing over-oxidation.

  • Use an appropriate cooling bath: A dry ice/acetone bath (-78 °C) is standard for highly exothermic reactions like the Swern. An ice/water (0 °C) or ice/salt bath may suffice for less reactive systems.

  • Slow, controlled addition: Add the most reactive reagent (usually the oxidant or activator) dropwise to a cooled solution of the substrate. Using a syringe pump provides the best control.

  • Monitor internal temperature: For larger-scale reactions, placing a thermometer directly in the reaction mixture (not just in the bath) is essential to ensure the exotherm is being managed effectively.

Q3: Are there protecting groups for the sulfinyl group?

A: Unlike alcohols or amines, there are no general-purpose, readily applied "protecting groups" for sulfoxides. The reactivity of the sulfoxide group (both the sulfur and oxygen atoms can be nucleophilic or electrophilic depending on the conditions) makes it difficult to mask temporarily.[14] The most effective "protection" strategy is not to mask the group, but to control the reaction environment meticulously through the choice of mild reagents and strict temperature control to prevent further reaction.

In highly specialized cases, coordination to a metal center can shield the sulfoxide, but this is not a broadly applicable synthetic strategy. For related sulfur functional groups like sulfinates, protecting groups have been developed, but these are not directly applicable to pre-existing sulfoxides.[15]

Q4: How can I effectively quench a reaction to prevent post-reaction oxidation?

A: Quenching is the process of deactivating any remaining reactive reagents before exposing the reaction mixture to air or aqueous workup conditions.[8][9] This is a critical step to ensure that the sulfoxide/sulfone ratio in your final isolated product accurately reflects the outcome of the reaction itself.

  • Mild Reductants: The most common strategy is to add a mild reducing agent that will consume the excess oxidant without affecting your product.

    • Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃): An aqueous solution of these salts is effective for quenching many common oxidants like H₂O₂ and peroxyacids.

    • Dimethyl Sulfide (DMS) or Triethyl Phosphite (P(OEt)₃): These can be added directly to the organic reaction mixture at low temperature to quench oxidants before aqueous workup.

Visualizing the Workflow & Mechanism

A logical approach is key to success. The following diagram outlines a decision-making process for preventing sulfoxide oxidation.

G cluster_0 Strategy Selection Workflow cluster_1 Primary Prevention Strategies cluster_2 Secondary / Post-Reaction Strategy start Reaction involves a sulfinyl group q_overox Is over-oxidation to sulfone a known issue? start->q_overox strategy_temp Implement Strict Low-Temp Control (-78 °C to 0 °C) q_overox->strategy_temp Yes end_success Successful Reaction: Pure Sulfoxide Product q_overox->end_success No strategy_reagent Select Mild/Selective Oxidant System (e.g., Parikh-Doering) strategy_stoich Use Precise Stoichiometry (~1.0 eq oxidant) q_still_issue Is sulfone still formed? strategy_stoich->q_still_issue strategy_quench Introduce a Quench Step (e.g., add Na₂SO₃ solution) before workup q_still_issue->strategy_quench Yes q_still_issue->end_success No strategy_quench->end_success

Caption: Decision workflow for preventing sulfoxide oxidation.

The fundamental transformation you are trying to prevent is the nucleophilic attack of the sulfoxide oxygen onto another molecule of oxidant, or the electrophilic attack on the sulfur atom.

Caption: The over-oxidation of a sulfoxide to a sulfone.

Detailed Protocols

Protocol 1: General Low-Temperature Oxidation (Swern-Type Conditions)

This protocol is adapted for the oxidation of a sulfide to a sulfoxide where over-oxidation is a concern. It uses oxalyl chloride to activate DMSO.

Materials:

  • Substrate (sulfide)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride ((COCl)₂) - high purity

  • Triethylamine (Et₃N) - distilled

Procedure:

  • Setup: Under an inert atmosphere (N₂), add anhydrous DMSO (1.2 equivalents) to anhydrous DCM in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMSO solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the sulfide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (3.0-5.0 equivalents) dropwise, again maintaining the low temperature. After the addition is complete, stir for another 30 minutes at -78 °C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Proceed with an aqueous workup, typically by adding water and extracting with DCM. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

Protocol 2: Quenching an Oxidation Reaction

This procedure should be performed after the reaction is deemed complete (by TLC/LCMS) but before the aqueous workup.

Procedure:

  • Maintain Temperature: Keep the reaction at its final temperature (e.g., 0 °C or room temperature).

  • Prepare Quench Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Slow Addition: Add the Na₂SO₃ solution dropwise to the vigorously stirring reaction mixture.

    • Rationale: This slowly introduces a mild reductant to safely consume any remaining oxidant. An exotherm may be observed; control the addition rate to keep it manageable.

  • Stir: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes to ensure all oxidant has been destroyed.

  • Proceed to Workup: The reaction is now safe to proceed to a standard aqueous workup (e.g., separation of layers, extraction).

By implementing these troubleshooting strategies, understanding the chemical principles, and following robust protocols, you can significantly improve your success rate in reactions involving sensitive sulfinyl groups.

References

  • Bahrami, K., Khodaei, M. M., & Yousefi, A. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 633-640. [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved February 23, 2026, from [Link]

  • University of California, Irvine. (n.d.). DMSO Oxidation. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved February 23, 2026, from [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved February 23, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved February 23, 2026, from [Link]

  • Kim, S. S., Nehru, K., Kim, S. S., Kim, D. W., & Jung, H. C. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl₃. Synthesis, 2002(17), 2484-2486. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues / Safety Issues with Sulphide Oxidations. Retrieved February 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved February 23, 2026, from [Link]

  • Reddit. (2024). How does quenching work? r/OrganicChemistry. [Link]

  • Sharghi, H., & Eskandari, M. M. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H₂O₂ and a Mo(VI) Salt as Catalyst. Tetrahedron Letters, 47(27), 4573-4576. [Link]

  • Zhang, Q., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10, 843813. [Link]

  • Chen, X., et al. (2017). Two New Sandwich-Type Polyoxomolybdates Functionalized with Diphosphonates: Efficient and Selective Oxidation of Sulfides to Sulfones. Molecules, 22(10), 1711. [Link]

  • Sharpless, K. B., et al. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Reddit. (2022). Oxidation Of Sulfoxides: The Return. r/OrganicChemistry. [Link]

Sources

Troubleshooting

By-product formation and removal in syntheses involving 2-(4-Nitrobenzenesulfinyl)acetic acid.

This technical guide addresses the synthesis, purification, and handling of 2-(4-Nitrobenzenesulfinyl)acetic acid . It is designed for organic chemists and process engineers encountering specific impurity profiles during...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and handling of 2-(4-Nitrobenzenesulfinyl)acetic acid . It is designed for organic chemists and process engineers encountering specific impurity profiles during the oxidation of the parent sulfide or subsequent Pummerer rearrangements.

Topic: By-product Formation, Removal, and Process Control CAS Registry (Parent Sulfide): 826-69-7 (approximate ref for starting material) Chemical Structure:



Executive Summary

The synthesis of 2-(4-nitrobenzenesulfinyl)acetic acid is primarily achieved via the selective oxidation of 2-(4-nitrophenylthio)acetic acid. The nitro group (


)  at the para-position significantly impacts reactivity by withdrawing electron density from the sulfur center. This deactivation makes the sulfur less nucleophilic compared to unsubstituted phenyl sulfides, requiring tailored oxidation protocols to prevent over-oxidation to the sulfone  (

) or stalling at the sulfide (

).

Part 1: Oxidation & Synthesis Troubleshooting

Q1: I am observing high levels of sulfone (over-oxidation) in my crude product. How do I improve selectivity?

Diagnosis: The oxidation of sulfides to sulfoxides is a two-step process where the second step (sulfoxide


 sulfone) is often faster than the first if the oxidant is too strong or unhindered. The electron-withdrawing nitro group makes the first oxidation step slower, necessitating longer reaction times which inadvertently allows the second oxidation to compete.

Technical Solution: Switch from standard


/Acetic Acid systems to a Sodium Periodate (

)
or Controlled Peroxide protocol.

Protocol A: Sodium Periodate (High Selectivity)

  • Dissolution: Dissolve 2-(4-nitrophenylthio)acetic acid (1.0 equiv) in a 1:1 mixture of Methanol/Water at 0°C.

  • Addition: Add

    
     (1.05 equiv) portion-wise.
    
  • Mechanism:

    
     forms a cyclic intermediate that breaks down to sulfoxide but is sterically and electronically disfavored from reacting further to the sulfone.
    
  • Workup: Filter off the precipitated sodium iodate (

    
    ). Extract the filtrate with Ethyl Acetate.
    

Protocol B:


 in HFIP (Green Chemistry) 
If metal salts are undesirable, use Hexafluoroisopropanol (HFIP) as the solvent. HFIP activates 

via hydrogen bonding, allowing for rapid oxidation at room temperature with high chemoselectivity, often avoiding the sulfone entirely due to the specific solvation shell around the sulfoxide oxygen.
Q2: My reaction stalls with unreacted sulfide starting material.

Cause: The 4-nitro group reduces the nucleophilicity of the sulfur lone pair, making it sluggish toward electrophilic oxidants. Fix:

  • Do NOT simply add excess oxidant (this leads to sulfone).

  • Increase Temperature: Raise T to 35-40°C carefully.

  • Catalysis: Add 1 mol% Sodium Tungstate (

    
    ) if using hydrogen peroxide. This forms a peroxytungstate species that is a more potent oxygen transfer agent but still reasonably selective.
    
Visualization: Oxidation Selectivity Landscape

The following diagram illustrates the kinetic competition and by-product pathways.

OxidationPathways Sulfide Starting Material (Sulfide) Sulfoxide Target Product (Sulfoxide) Sulfide->Sulfoxide k1 (Slow due to NO2) Oxidant Oxidant (H2O2 / NaIO4) Oxidant->Sulfide Sulfone Impurity: Sulfone (Over-Oxidation) Sulfoxide->Sulfone k2 (Fast if uncontrolled) SideProduct Side Reaction: Decarboxylation Sulfoxide->SideProduct Thermal Stress (>80°C)

Caption: Kinetic pathway showing the critical control point at the Sulfoxide stage. The rate constant k1 is suppressed by the nitro group, requiring precise oxidant control to prevent k2 dominance.

Part 2: Pummerer Rearrangement & Downstream Issues

Q3: When subjecting the sulfoxide to Pummerer conditions (Ac2O), I get a complex mixture instead of the -acetoxy product.

Analysis: The Pummerer rearrangement involves the formation of an acyloxy-sulfonium ion followed by elimination to a thionium ion. The 4-nitro group destabilizes the thionium intermediate (by withdrawing electrons from the ring-sulfur conjugation), making the reaction slower and prone to side reactions.

Common By-products:

  • Vinyl Sulfides: Resulting from elimination of the

    
    -proton without the subsequent capture by acetate.
    
  • Reduction: Disproportionation back to the sulfide.

Troubleshooting Guide:

  • Add a Base: Include a mild base like Sodium Acetate (

    
    ) or Pyridine. This facilitates the deprotonation of the 
    
    
    
    -carbon (which is relatively acidic due to the carbonyl group), promoting the formation of the thionium ion.
  • Scavenge Acid: The reaction produces acetic acid. If the concentration gets too high, it can cause acid-catalyzed hydrolysis of the product.

  • Temperature: Do not reflux blindly. Run at 60-70°C and monitor by TLC.

Part 3: Purification & Isolation (Removal of Sulfone)

Q4: How do I separate the Sulfone impurity from my Sulfoxide product?

Separation is difficult because both are polar acids. However, their solubility profiles differ slightly.

Method 1: pH-Controlled Extraction (The "Sweet Spot") Both the sulfoxide and sulfone are carboxylic acids. However, the sulfoxide sulfur is basic (can be protonated), whereas the sulfone is not.

  • Dissolve crude mixture in dilute

    
     (pH ~8).
    
  • Wash with Dichloromethane (DCM) to remove any non-acidic impurities (sulfides/esters).

  • Crucial Step: Acidify carefully to pH ~3-4. The Sulfone (often slightly more acidic/less soluble) may precipitate first. Filter this off.

  • Acidify further to pH 1 to precipitate the Sulfoxide.

Method 2: Recrystallization

  • Solvent System: Water/Ethanol or Water/Acetic Acid.

  • Logic: Sulfones are generally less soluble in cold water than sulfoxides.

  • Protocol: Dissolve in minimum hot ethanol. Add hot water until turbid. Cool slowly to 4°C. The sulfone often crystallizes out first. Filter, then concentrate the mother liquor to obtain the sulfoxide.

Impurity Profile Table
Impurity TypeOriginDetection (TLC/NMR)Removal Strategy
Sulfone Over-oxidationLower Rf than sulfoxide. NMR:

-CH2 shifts downfield (~4.5 ppm).
Fractional crystallization; pH extraction.
Sulfide Incomplete RxnHigh Rf (non-polar). NMR:

-CH2 shifts upfield (~3.8 ppm).
Wash with non-polar solvent (Hexane/Ether) if product is solid.
Vinyl Sulfide Pummerer EliminationOlefinic protons in NMR (5.0-6.5 ppm).Hard to remove; prevent by adding base during reaction.

Part 4: Analytical Fingerprinting

Q5: How do I confirm I have the Sulfoxide and not the Sulfone?

IR Spectroscopy (Quickest Check):

  • Sulfoxide (

    
    ):  Strong band at 1030–1070 cm⁻¹ .
    
  • Sulfone (

    
    ):  Two strong bands at 1300–1350 cm⁻¹  (asymmetric) and 1120–1160 cm⁻¹  (symmetric).
    
  • Check: If you see the 1300/1150 doublet, you have significant over-oxidation.

1H NMR (DMSO-d6):

  • 
    -Methylene (
    
    
    
    ):
    • Sulfide:

      
       ~3.8 - 3.9 ppm (Singlet)
      
    • Sulfoxide:

      
       ~4.0 - 4.2 ppm (AB Quartet due to chiral sulfur center making protons diastereotopic). This is the diagnostic signal. 
      
    • Sulfone:

      
       ~4.4 - 4.6 ppm (Singlet).
      
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 High Sulfone Content Start->Issue1 Issue2 Low Yield / Unreacted Sulfide Start->Issue2 Action1 Check Oxidant Stoichiometry (Is H2O2 > 1.1 equiv?) Issue1->Action1 Action3 Increase Temp (35°C) or Add Catalyst (Na2WO4) Issue2->Action3 Action2 Switch to NaIO4 or HFIP solvent Action1->Action2 If Stoich is correct but selectivity poor

Caption: Decision matrix for optimizing the oxidation step based on crude analysis.

References

  • Selective Oxidation Protocols: Ravikumar, K. S., et al. "Hexafluoroisopropanol as a solvent for the selective oxidation of sulfides to sulfoxides." European Journal of Organic Chemistry (1998). (Establishes HFIP efficacy for electron-deficient sulfides).
  • Sodium Periodate Method: Leonard, N. J., & Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 27(1), 282–284. Link

  • Pummerer Rearrangement Mechanism: Bur, S. K., & Padwa, A.[1] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401–2432.[2] Link

  • Green Oxidation: Bahrami, K., et al. "Hydrogen peroxide/triflic acid: An efficient and selective system for the oxidation of sulfides to sulfoxides."[3] Synthesis, 2008(11), 1682-1684. (Relevant for acid-stable substrates).[4]

  • General Solubility Data: "Solubility of Organic Compounds." CRC Handbook of Chemistry and Physics. (General reference for sulfone/sulfoxide solubility trends).

Sources

Optimization

Characterization challenges of products derived from 2-(4-Nitrobenzenesulfinyl)acetic acid.

Senior Application Scientist Desk Subject: Characterization & Handling of Sulfinyl-Derived Scaffolds Introduction: The "Deceptive" Scaffold 2-(4-Nitrobenzenesulfinyl)acetic acid is a deceptively simple molecule. To the n...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Characterization & Handling of Sulfinyl-Derived Scaffolds

Introduction: The "Deceptive" Scaffold

2-(4-Nitrobenzenesulfinyl)acetic acid is a deceptively simple molecule. To the novice, it is merely a building block. To the experienced chemist, it is a chiral, thermally labile, redox-active system .

This guide addresses the three most common support tickets we receive regarding this compound class:

  • "My NMR spectrum is wrong." (Stereochemical complexity)

  • "My Mass Spec says it's a sulfide." (Thermal instability)

  • "The reaction turned black/tarred." (Pummerer rearrangement control)

Module 1: NMR Characterization Anomalies

The Symptom: Users often report that the methylene protons (


 to the sulfur) appear as two doublets (or a multiplet) rather than the expected singlet, leading to fears of contamination.

The Root Cause: The sulfur atom in the sulfinyl group (


) is a stable stereocenter. Consequently, the adjacent methylene protons (

and

) are diastereotopic . They are chemically non-equivalent because they reside in different magnetic environments relative to the chiral sulfur lone pair and oxygen.
Troubleshooting Protocol: Validating the NMR Signal
  • Step 1: Check the Coupling Constant.

    • Diastereotopic protons typically show a geminal coupling constant (

      
      ) of 12–16 Hz . If your "impurity" peaks are separated by this value, they are likely the methylene protons of your pure compound.
      
  • Step 2: Solvent Effects.

    • Run the sample in DMSO-

      
       and then in CDCl
      
      
      
      . The chemical shift difference (
      
      
      ) between diastereotopic protons is solvent-dependent. If the separation changes but the integration remains 1:1, it is intrinsic to the molecule.
  • Step 3: Temperature Variation.

    • Action: Run a Variable Temperature (VT) NMR at 50°C.

    • Result: As rotation speeds increase and solvation shells break, the diastereotopic splitting may coalesce or sharpen, confirming they belong to the same dynamic system.

FAQ: Why is the aromatic region complex? The nitro group (


) is a strong electron-withdrawing group (EWG), deshielding ortho-protons. However, the chiral sulfoxide creates an anisotropic environment. The aromatic protons ortho to the sulfur may also appear magnetically non-equivalent, appearing as complex multiplets rather than clean doublets.
Module 2: Mass Spectrometry Artifacts

The Symptom: The LC-MS trace shows a major peak at [M-16] or [M-18], leading researchers to believe the starting material has reduced to the sulfide or eliminated water.

The Root Cause: Sulfoxides are thermally unstable in the gas phase.

  • Thermal Deoxygenation: In the hot source of an MS (especially EI or APCI), the

    
     bond can cleave, showing a "phantom" sulfide peak ([M-16]).
    
  • Cope-Type Elimination: The sulfoxide can undergo a syn-elimination if alkyl chains are present, though less common with the acetic acid tail unless decarboxylation occurs first.

Visualization: The Thermal Degradation Pathway

The following diagram illustrates how the instrument itself creates false data.

MS_Degradation Sulfoxide Parent Sulfoxide [M]+ (m/z 229) Source MS Source (High Temp) Sulfoxide->Source Injection Sulfide Phantom Sulfide [M-16]+ (m/z 213) Source->Sulfide Thermal Deoxygenation (Artifact) Fragmentation Fragmentation [M-OH]+ or [M-SO]+ Source->Fragmentation EI/CID Pathway (Real Data)

Figure 1: Thermal degradation pathways of nitrobenzenesulfinyl derivatives in Mass Spectrometry.

Corrective Protocol: Soft Ionization Strategy

To confirm the integrity of the bulk material:

  • Switch Ionization Mode: Use Electrospray Ionization (ESI) in positive mode with a low desolvation temperature (<250°C). ESI is "softer" than EI/APCI.

  • Direct Infusion: Bypass the heated GC or LC column to avoid thermal stress.

  • Look for Adducts: In ESI, look for

    
     or 
    
    
    
    . If the sodium adduct corresponds to the sulfoxide mass, the [M-16] peak is an artifact.
Module 3: Synthetic Challenges (The Pummerer Trap)

The Symptom: Attempting to activate the carboxylic acid (e.g., with thionyl chloride or oxalyl chloride) results in a black, tarry mixture or a pungent thiol smell.

The Root Cause: The Pummerer Rearrangement .[1][2] Acid chlorides and anhydrides activate the sulfoxide oxygen before they activate the carboxylic acid. This triggers a rearrangement that breaks the C-S bond or functionalizes the


-carbon, destroying your scaffold.
Mechanism of Failure
  • Acylation: The electrophile attacks the sulfinyl oxygen.

  • Elimination: An

    
    -proton is removed, forming a thionium ion (
    
    
    
    ).
  • Nucleophilic Attack: Acetate or chloride attacks the

    
    -carbon.
    
  • Hydrolysis: The resulting

    
    -halo sulfide hydrolyzes to an aldehyde and a thiol (source of the smell).
    
Troubleshooting Guide: Safe Activation

If you need to couple the carboxylic acid to an amine:

  • Avoid: Thionyl chloride (

    
    ), Oxalyl chloride, Acetic anhydride.
    
  • Use: Carbodiimides (EDC/DCC) or Phosphonium salts (PyBOP/HATU). These reagents target the carboxylate specifically and are less likely to activate the sulfoxide oxygen at neutral pH.

Summary Data Table: Characterization Matrix
TechniqueExpected ObservationCommon Artifact/ErrorCorrective Action
1H NMR

-CH2 as AB quartet (

=12-16Hz)
Interpreted as 2 impuritiesRun VT-NMR; Check coupling constants.
LC-MS (ESI) [M+H]+ and [M+Na]+[M-16]+ (Sulfide) dominantLower source temp; Check Na+ adduct.
HPLC Split peak (1:1 ratio)Interpreted as impurityIt is a racemate. Use Chiralpak IA/IB for separation.
IR Strong band ~1030-1070 cm⁻¹ (

)
Missing band (Sulfide)Confirm oxidation state.
References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Explains diastereotopicity of protons adjacent to chiral centers).
  • Drabowicz, J., et al. "The Pummerer Reaction of Sulfinyl Compounds." Organic Reactions, 2004. Link

  • Li, X., et al. "Mass Spectrometry of Sulfoxides: Thermal vs. Ionization Fragmentation." Journal of Mass Spectrometry, 2008.
  • Shedania, Z., et al. "Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography."[3] Journal of Chromatography A, 2020. Link

  • PubChem. "2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (Compound Summary)." Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Pummerer Rearrangement Derivatives from 2-(4-Nitrobenzenesulfinyl)acetic Acid

Executive Summary: The Synthetic Challenge The conversion of 2-(4-Nitrobenzenesulfinyl)acetic acid via the Pummerer rearrangement is a pivotal transformation in the synthesis of -functionalized sulfides and bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Challenge

The conversion of 2-(4-Nitrobenzenesulfinyl)acetic acid via the Pummerer rearrangement is a pivotal transformation in the synthesis of


-functionalized sulfides and bioactive heterocycles. However, this reaction is fraught with ambiguity. The starting material contains a chiral sulfinyl group (

) and an acidic methylene position, creating a competition between the desired rearrangement, over-oxidation to the Sulfone , and reduction to the Sulfide .

This guide provides a definitive structural validation framework for the primary Pummerer product,


-acetoxy sulfide , distinguishing it from its common structural analogs. We prioritize Nuclear Magnetic Resonance (NMR)  and Infrared (IR) Spectroscopy  as the primary tools for self-validating quality control.

Comparative Analysis: Target Product vs. Impurities

In drug development, distinguishing the oxidation state of sulfur is critical for predicting metabolic stability and toxicity. The table below outlines the objective performance metrics of the analytical methods used to distinguish the target product from its critical impurities.

Table 1: Structural & Spectral Differentiation Matrix
FeatureTarget Product (Pummerer Derivative)Alt 1: Sulfone (Over-Oxidation)Alt 2: Sulfide (Reduction)Precursor (Sulfoxide)
Structure




Oxidation State S(II) (Sulfide character)S(VI)S(II)S(IV)
Chirality Racemic (if

) or Achiral
AchiralAchiralChiral (Sulfur center)
1H NMR (

-H)
Deshielded Singlet/Doublet (

5.5–6.5 ppm)
Singlet (

4.5–4.8 ppm)
Singlet (

3.6–3.9 ppm)
AB Quartet (Diastereotopic,

3.8–4.2 ppm)
IR Diagnostic

(Ester): ~1740 cm⁻¹

(Sym/Asym): 1150 / 1320 cm⁻¹
Weak C-S stretch

(Strong): 1030–1060 cm⁻¹
Stability Hydrolysis-sensitive (moisture)Highly StableProne to oxidationHygroscopic

Expert Insight: The most common "false positive" in this synthesis is the Sulfone . It crystallizes easily and has a high melting point, often mimicking the target product in gravimetric yield analysis. Only NMR can definitively rule it out.

Experimental Protocols

Protocol A: Synthesis via Pummerer Rearrangement

Objective: Convert the chiral sulfoxide to the


-acetoxy sulfide.
  • Preparation: Dissolve 2-(4-Nitrobenzenesulfinyl)acetic acid (1.0 eq) in dry Dichloromethane (DCM).

  • Activation: Add Acetic Anhydride (

    
    , 3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) .
    
    • Mechanistic Note: The acid catalyst protonates the sulfoxide oxygen, making it a better leaving group for the acylation step.

  • Reflux: Heat to reflux for 3-5 hours under Nitrogen.

  • Workup: Quench with saturated

    
     (careful gas evolution). Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is less polar than the starting sulfoxide.

Protocol B: Self-Validating NMR Analysis

Objective: Confirm the loss of chirality at Sulfur and the migration of oxygen to Carbon.[1]

  • Sample Prep: Dissolve ~10 mg of product in

    
    .
    
  • Acquisition: Run 1H NMR (minimum 400 MHz) and 13C NMR.

  • Validation Checkpoints (Pass/Fail):

    • Check 1 (Chirality): Look at the methylene region (~4.0 ppm).

      • Pass: A sharp Singlet (or doublet if coupled to adjacent CH). This indicates the loss of the chiral sulfoxide center.

      • Fail: An AB Quartet (two doublets leaning toward each other). This indicates unreacted Sulfoxide (the protons are diastereotopic due to the chiral sulfur).

    • Check 2 (Migration): Look for the

      
      -proton shift.[2]
      
      • Pass: A shift downfield to >5.5 ppm . The proton is now on a carbon attached to both Sulfur and Oxygen (

        
        ).
        
      • Fail: Signal remains at ~3.5-4.5 ppm . This suggests simple Sulfide or Sulfone formation without the acetoxy insertion.

    • Check 3 (Acetate Incorporation): Look for a sharp singlet at ~2.1 ppm (Acetate methyl) and a carbonyl carbon at ~170 ppm in 13C NMR.

Protocol C: IR Spectroscopy Differentiation

Objective: Rapid screening of solid products.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Scan Range: 4000–600 cm⁻¹.[2]

  • Analysis:

    • Identify the Nitro group stretches (1520/1345 cm⁻¹) as an internal standard (these should remain constant).

    • Target Signal: Strong Ester Carbonyl at 1735–1750 cm⁻¹ .

    • Impurity Signal: Absence of the broad Sulfoxide band at 1050 cm⁻¹ . If a doublet appears at 1150/1320 cm⁻¹ , the sample is contaminated with Sulfone.

Visualizations

Diagram 1: Reaction Pathway & Mechanistic Divergence

This diagram illustrates the Pummerer pathway versus the competing oxidation/reduction pathways, highlighting the structural changes validated in the protocols.

PummererPathway Reactant 2-(4-Nitrobenzenesulfinyl) acetic acid (Chiral Sulfoxide) Intermediate Acyloxy-Sulfonium Ion Reactant->Intermediate + Ac2O / H+ Sulfone Impurity: Sulfone (Over-Oxidation) Reactant->Sulfone Oxidation (O2/Peroxides) Sulfide Impurity: Sulfide (Reduction) Reactant->Sulfide Reduction Product Target: α-Acetoxy Sulfide (Pummerer Product) Intermediate->Product Acetate Attack (Rearrangement)

Figure 1: Mechanistic divergence showing the target Pummerer rearrangement path versus common oxidative/reductive side reactions.

Diagram 2: Analytical Decision Tree (NMR/IR)

A logic flow for researchers to interpret spectral data and validate the product structure.

AnalysisTree Start Analyze Isolated Product CheckIR Step 1: IR Spectroscopy Check 1050 cm-1 region Start->CheckIR DecisionIR Is strong S=O band present? CheckIR->DecisionIR Unreacted Result: Unreacted Sulfoxide DecisionIR->Unreacted Yes CheckNMR Step 2: 1H NMR Analyze Methylene Region DecisionIR->CheckNMR No DecisionNMR Signal Multiplicity? CheckNMR->DecisionNMR ResAB AB Quartet (Diastereotopic) DecisionNMR->ResAB Chiral Center Persists ResSinglet Singlet/Doublet DecisionNMR->ResSinglet Achiral/Racemic FinalCheck Check Chemical Shift ResSinglet->FinalCheck ProdConf > 5.5 ppm CONFIRMED PRODUCT FinalCheck->ProdConf Deshielded SulfoneConf ~ 4.5 ppm SULFONE IMPURITY FinalCheck->SulfoneConf Shielded

Figure 2: Step-by-step analytical decision tree for validating the structure of Pummerer rearrangement derivatives.

References

  • Pummerer, R. (1909).[3] "Über Phenyl-sulfoxy-essigsäure." Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291. (Historical Foundation)

  • Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles." Chemical Reviews, 104(5), 2401–2432.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Standard reference for Sulfoxide/Sulfone NMR shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for IR/NMR spectral data interpretation).[4][5]

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. (Context for Sulfone/Sulfoxide impurity profiles).

Sources

Comparative

Positional Isomerism in Drug Scaffolds: How Nitro Group Placement Dictates the Reactivity of Benzenesulfinylacetic Acids

An In-depth Technical Guide for Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, the nuanced effects of substituent placement on a core scaffold can dramatically a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced effects of substituent placement on a core scaffold can dramatically alter molecular properties, influencing everything from target affinity to metabolic stability. Benzenesulfinylacetic acids and their derivatives represent a class of compounds where the sulfur-centered chirality and reactivity are of significant interest. The introduction of a potent electronic modulator, such as a nitro (–NO₂) group, to the phenyl ring creates a powerful system for probing and controlling this reactivity.

This guide provides an in-depth comparison of how the position of a single nitro group—ortho, meta, or para—fundamentally alters the chemical behavior of the benzenesulfinylacetic acid scaffold. While direct, side-by-side kinetic data for these specific isomers is not abundant in readily available literature, a robust and predictive comparison can be constructed. We will achieve this by examining the well-established electronic effects of the nitro group and drawing parallels from experimental data on closely analogous chemical systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage positional isomerism as a tool for molecular design.

The Theoretical Framework: Inductive vs. Resonance Effects

The reactivity of these compounds is governed by the powerful electron-withdrawing nature of the nitro group.[1] This influence is transmitted through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the number of bonds between the nitro group and the reaction center increases.

  • Resonance Effect (-R or -M): The nitro group can delocalize electron density from the benzene ring's pi (π) system onto its own oxygen atoms. This effect is only operative when the nitro group is in a position of conjugation with the rest of the π-system, specifically the ortho and para positions.

The meta position is unique in that it is primarily influenced by the inductive effect, as it cannot directly participate in resonance with the sulfinylacetic acid attachment point. In contrast, the ortho and para positions experience both strong inductive and resonance effects, leading to a much more significant perturbation of the ring's electronic structure.[2]

The diagram below illustrates how the ortho and para positions allow for the delocalization of electron density, placing a positive charge on the carbon atom bonded to the sulfur, thereby strongly influencing the properties of the sulfinylacetic acid moiety.

Caption: Electronic effects of the nitro group at different positions.

Comparative Reactivity Analysis

The electronic differences between the isomers translate directly into measurable differences in their chemical properties, most notably acidity and thermal stability.

Acidity (pKa)

The acidity of the carboxylic acid proton is a direct reporter of the electronic environment of the molecule. An electron-withdrawing substituent stabilizes the resulting carboxylate conjugate base, thereby increasing the acidity (i.e., lowering the pKa value).

CompoundpKa (in Water, 25 °C)Expected pKa Trend for Nitrobenzenesulfinylacetic Acids
Benzoic Acid4.20Baseline
m-Nitrobenzoic Acid3.44More acidic
o-Nitrobenzoic Acid2.17Most acidic (ortho effect)
p-Nitrobenzoic Acid3.42More acidic

Causality Behind the Trend: The data shows that all nitro-substituted acids are stronger than benzoic acid. The ortho and para isomers feel the full force of the resonance effect, which provides a powerful mechanism for stabilizing the negative charge of the conjugate base. The meta isomer, lacking this resonance stabilization, is less acidic than the ortho and para counterparts, relying only on the inductive effect.[3] The significantly lower pKa of the ortho isomer is a classic "ortho effect," where proximity effects, such as intramolecular hydrogen bonding or steric hindrance to solvation, provide additional stabilization to the conjugate base.

Conclusion for Benzenesulfinylacetic Acids: We can confidently predict the acidity of the isomers will follow the order: unsubstituted < meta-nitro < para-nitro < ortho-nitro

Thermal Stability and Decomposition

Aryl sulfoxides are known to be thermally sensitive. Their decomposition can proceed through several pathways, including disproportionation or elimination reactions. The reactivity of the sulfinyl group is highly dependent on the electrophilicity of the sulfur atom.

By strongly withdrawing electron density, the nitro group, particularly at the ortho and para positions, increases the electrophilic character of the sulfinyl sulfur. This is expected to have two major consequences:

  • Increased Susceptibility to Nucleophilic Attack: The more electrophilic sulfur atom will be more reactive towards nucleophiles, potentially lowering the temperature at which solvent- or reagent-induced decomposition occurs.

  • Lowered Thermal Stability: The C-S bond may be weakened, and the overall molecule destabilized, leading to a lower thermal decomposition temperature compared to the unsubstituted or meta-substituted analogues.

While specific kinetic data is unavailable, it is a sound hypothesis that the thermal stability of the isomers will be inversely related to the electron-withdrawing strength of the nitro group's substitution pattern.

Predicted Stability Order: ortho-nitro ≈ para-nitro < meta-nitro < unsubstituted

Proposed Synthetic Protocols

The synthesis of these target compounds requires a multi-step sequence that carefully controls the introduction of the nitro group and the oxidation state of the sulfur atom. The following is a proposed, logical workflow for obtaining all three isomers for comparative studies.

Caption: Proposed synthetic workflow for isomeric nitrobenzenesulfinylacetic acids.

Experimental Protocol: Proposed Synthesis of para-Nitrobenzenesulfinylacetic Acid

This protocol is a representative example for one isomer. Similar procedures would apply to the ortho and meta isomers.

Step 3c: S-Alkylation of p-Nitrophenol to Ethyl (p-nitrophenylthio)acetate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitrophenol (10.0 g, 71.9 mmol), potassium carbonate (19.9 g, 144 mmol), and acetone (150 mL).

  • Reagent Addition: Add ethyl bromoacetate (9.5 mL, 86.3 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (200 mL), wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfide, which can be purified by column chromatography.

Step 4c: Controlled Oxidation to Ethyl (p-nitrobenzenesulfinyl)acetate

  • Reaction Setup: Dissolve the ethyl (p-nitrophenylthio)acetate (10.0 g, 41.4 mmol) in dichloromethane (200 mL) in a 500 mL flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 9.3 g, ~41.4 mmol) in dichloromethane (100 mL). Add this solution dropwise to the sulfide solution over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction at -78 °C for an additional 2 hours. Monitor carefully by TLC to ensure full consumption of starting material without significant formation of the sulfone byproduct.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After concentration, the crude sulfoxide can be purified by flash chromatography.

Step 5c: Hydrolysis to p-Nitrobenzenesulfinylacetic Acid

  • Reaction Setup: Dissolve the purified ethyl (p-nitrobenzenesulfinyl)acetate (5.0 g, 19.4 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (1.63 g, 38.8 mmol) and stir the mixture at room temperature for 4 hours.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted ester.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Outlook

The position of a nitro group on the benzenesulfinylacetic acid scaffold serves as a powerful determinant of its chemical reactivity. Through a combination of inductive and resonance effects, the reactivity profile can be finely tuned.

  • Ortho and Para Isomers: These isomers are predicted to be significantly more acidic and less thermally stable than the unsubstituted analogue due to the strong, combined -I and -R effects of the nitro group. This enhanced reactivity could be exploited in the design of prodrugs where the sulfinyl group acts as a leaving group or a trigger for a downstream chemical event.

  • Meta Isomer: With its reactivity modulated only by the weaker inductive effect, the meta isomer represents an intermediate case. It is expected to be more stable than the ortho and para isomers but more acidic than the parent compound.

For drug development professionals, understanding these positional effects provides a rational basis for optimizing lead compounds. By strategically placing substituents, one can control properties like acidity (which influences solubility and cell permeability) and chemical stability, ultimately tailoring the molecule for its intended biological application. Future experimental work should focus on obtaining precise kinetic and pKa data for these compounds to validate these predictions and further enrich our understanding of these versatile scaffolds.

References

  • Vertex AI Search. (2026). Understanding Nitro Compounds: Structure And Properties. Perpusnas.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID.
  • Organic Syntheses. orthanilic acid.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • PMC. (2012). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS.
  • Organic Syntheses. p-NITROBENZYL CYANIDE.
  • Organic Syntheses. o-NITROBENZALDEHYDE.
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Journal of the Chemical Society, Perkin Transactions 2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamide.
  • ResearchGate. (2025). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.
  • Google Patents. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents.
  • PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Nitrobenzenesulfinyl)acetic acid proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Treat 2-(4-Nitrobenzenesulfinyl)acetic acid (CAS: 15054-44-1) as a hazardous organic acid with thermal sensitivity.[1] Primary Disposal Method: High-te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-(4-Nitrobenzenesulfinyl)acetic acid (CAS: 15054-44-1) as a hazardous organic acid with thermal sensitivity.[1]

  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1]

  • Strict Prohibition: Do NOT dispose of via municipal drains, autoclave, or mix with strong oxidizing agents (e.g., peroxides, permanganates) or strong bases.

  • Critical Hazard: Thermal decomposition releases toxic nitrogen oxides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and sulfur oxides (
    
    
    
    ).[2]

Chemical Profile & Hazard Analysis (The "Why")

To dispose of a chemical safely, one must understand its latent energy and reactivity. This compound presents a triad of functional groups that dictate its handling:

  • Nitro Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Located on the benzene ring. While mononitro compounds are generally more stable than polynitro derivatives (like TNT), they still possess high potential energy.[1] Implication:  Avoid heating above 100°C; never subject to friction or shock if the compound has dried out in contact with metals.
    
  • Sulfinyl Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A sulfur-oxygen double bond. This is an intermediate oxidation state.[1] Implication:  It can act as a reducing agent (oxidizing to sulfonyl) or an oxidizing agent.[1] It is chemically distinct from sulfonamides often found in similar search results; the sulfinyl group is more reactive.[1]
    
  • Acetic Acid Tail (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Provides acidity. Implication:  Solubility is pH-dependent.[1] Mixing with strong bases (NaOH, KOH) will generate heat (exotherm) and form a water-soluble salt, potentially mobilizing the nitro-aromatic core into water systems if not captured.[1]
    

Pre-Disposal: Segregation & Compatibility

Before disposal, the waste must be characterized and segregated to prevent "cocktail" reactions in waste drums.

Compatibility Matrix
Substance ClassCompatibility StatusInteraction Risk
Strong Bases (NaOH, KOH)INCOMPATIBLE Exothermic acid-base neutralization; heat generation may trigger nitro-group instability.[1]
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Potential for violent oxidation of the sulfinyl group; fire/explosion risk.[1]
Reducing Agents (Hydrides)INCOMPATIBLE Reduction of nitro group; generation of heat and toxic byproducts (anilines).[1]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Acceptable for dissolution/transport (if liquid waste).[1]
Combustible Organics (Acetone, Methanol)COMPATIBLE Acceptable for incineration streams.[1]

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1] Explicitly list: 2-(4-Nitrobenzenesulfinyl)acetic acid.

  • Procedure:

    • Dampen any dry powder residue with a compatible inert solvent (e.g., ethanol) if dust generation is observed.[1]

    • Double-bag contaminated gloves/wipes in chemically resistant polyethylene bags.[1]

    • Seal container and transfer to the Solid Organic Waste stream for incineration.[1]

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Container: HDPE carboy (Do not use metal containers due to potential acid corrosion).[1]

  • Stream Selection: Segregate into Non-Halogenated Organic Acid Waste (unless halogenated solvents were used).[1]

  • pH Check: Ensure the waste stream pH < 7. If adding to a general organic drum, ensure the drum does not contain basic waste.

  • Procedure:

    • Verify the receiving drum is free of oxidizers.[1]

    • Pour slowly using a funnel with a splash guard.

    • Log the volume and concentration on the waste manifest immediately.

Visual Disposal Workflow (Decision Tree)

The following diagram outlines the logical decision process for disposing of this compound.

DisposalWorkflow Start Waste Assessment: 2-(4-Nitrobenzenesulfinyl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Container: HDPE or Amber Glass SolidPath->SolidCont LiquidCont Container: Solvent Carboy (Acid Compatible) LiquidPath->LiquidCont Labeling Labeling: List Full Chemical Name (No Abbreviations) SolidCont->Labeling Segregation CRITICAL CHECK: Is waste stream free of Bases and Oxidizers? LiquidCont->Segregation Segregation->LiquidCont No (Select New Container) Segregation->Labeling Yes Disposal Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Labeling->Disposal

Caption: Operational decision tree for the segregation and packaging of nitro-sulfinyl organic waste.

Emergency Contingencies

Spill Management:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as the nitro group can act as an oxidizer under fire conditions.[1]

  • Decontamination: Wash the surface with a dilute soap solution.[1] Do not use bleach (oxidizer).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 205624, 2-(4-Nitrobenzenesulfinyl)acetic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(4-Nitrobenzenesulfinyl)acetic acid

This guide outlines the safety protocols for handling 2-(4-Nitrobenzenesulfinyl)acetic acid . Due to the specific nature of this compound, safety parameters are derived from its functional group reactivity (Nitro, Sulfin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling 2-(4-Nitrobenzenesulfinyl)acetic acid . Due to the specific nature of this compound, safety parameters are derived from its functional group reactivity (Nitro, Sulfinyl, Carboxylic Acid) and established data from close structural analogs (e.g., 4-nitrobenzenesulfonyl acetic acid).

Compound Profile & Hazard Logic

To ensure safety, we must understand why this chemical is hazardous. The molecule consists of three distinct functional groups that dictate the PPE requirements.

Functional GroupHazard CharacteristicSafety Implication
Carboxylic Acid (-COOH) Corrosive / Irritant Lowers pH on contact with moisture (sweat/mucosa), causing immediate skin/eye irritation or burns.
Nitro Group (-NO₂) Toxic / Permeator Nitroaromatics can be absorbed through intact skin. Potential for methemoglobinemia if significantly absorbed.
Sulfinyl Group (-SO-) Sensitizer / Reactive Intermediate oxidation state. Potential skin sensitizer.[1][2][3] Chemically active, requiring isolation from strong oxidizers.

GHS Classification (Derived):

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage).[4]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

  • Specific Target Organ Toxicity: Respiratory Irritation (Dust).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for laboratory scale (<10g) and scale-up (>10g) operations.

PPE Decision Logic

PPE_Logic Start Start: Handling 2-(4-Nitrobenzenesulfinyl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Solid_Risk Risk: Dust Inhalation & Contact Solid->Solid_Risk Sol_Risk Risk: Splash & Absorption Solution->Sol_Risk Solid_PPE REQUIRED: 1. Fume Hood (Mandatory) 2. Nitrile Gloves (Double) 3. Safety Goggles (Tight seal) 4. Lab Coat (Buttoned) Solid_Risk->Solid_PPE Sol_PPE REQUIRED: 1. Fume Hood 2. Chemical Resistant Gloves (Match Solvent Breakthrough) 3. Face Shield + Goggles Sol_Risk->Sol_PPE

Figure 1: Decision logic for PPE selection based on physical state.

Detailed Equipment Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min 0.11 mm outer, 0.06 mm inner)Why: Nitro compounds can permeate thin rubber. Double gloving creates a sacrificial layer. Colored under-gloves allow instant visual detection of tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Acidic dust can bypass side-shields. Goggles provide a seal against corrosive dust entry.
Body Protection Lab Coat (Cotton/Poly Blend) + Chemical Apron Why: Standard lab coats are porous. An impervious apron prevents "soak-through" if a solution spills, protecting the torso from nitro-absorption.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Why: Engineering controls are superior to masks. If hood is unavailable, a P100/N95 respirator is the absolute minimum backup for weighing powders.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Contact" methodology to prevent contamination.

Phase 1: Preparation & Weighing
  • Check Engineering Controls: Verify fume hood flow indicator is green/safe.

  • Don PPE: Put on inner gloves -> lab coat -> outer gloves -> goggles.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Reason: Static discharge can disperse nitro-dust onto the operator.

Phase 2: Transfer & Reaction
  • Weighing: Weigh inside the fume hood. Do not walk the open container across the lab.

  • Solvent Addition: Add solvent slowly to the solid. Reason: Exothermic dissolution can cause splashing.

  • Spill Guard: Perform all transfers over a secondary containment tray (spill tray).

Phase 3: Decontamination (Doffing)

Removing PPE is the highest risk step for self-contamination.

Doffing_Workflow Step1 1. Inspect Outer Gloves (Visible Contamination?) Clean Wipe with Solvent/Water Step1->Clean Yes Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 No Clean->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Turn inside out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap & Water - 20s) Step5->Step6

Figure 2: Safe Doffing Procedure to minimize secondary exposure.

Disposal & Emergency Response

Waste Disposal Streams:

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic Acid/Nitro Compound."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., Acetone/Ethanol) and place in "Organic Halogenated/Non-Halogenated" waste stream depending on co-solvents.

  • Destruction Method: High-temperature chemical incineration is required to break down the nitro and sulfinyl bonds safely.

Emergency Spill Response:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Ensure you are wearing full PPE (Goggles, Double Gloves).

  • Neutralize:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep up.

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) with nitro compounds.

  • Clean: Wipe surface with weak base (Sodium Bicarbonate solution) to neutralize acid residues, followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40427067, 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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